cis-Benzyl 3-hydroxycyclobutylcarbamate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
benzyl N-(3-hydroxycyclobutyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-11-6-10(7-11)13-12(15)16-8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFMGQOQYWGLIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10599995, DTXSID301173982 | |
| Record name | Benzyl (3-hydroxycyclobutyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10599995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamic acid, N-(cis-3-hydroxycyclobutyl)-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301173982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130396-60-0, 1403766-86-8 | |
| Record name | Benzyl (3-hydroxycyclobutyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10599995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamic acid, N-(cis-3-hydroxycyclobutyl)-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301173982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to cis-Benzyl 3-hydroxycyclobutylcarbamate: A Key Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
cis-Benzyl 3-hydroxycyclobutylcarbamate is a valuable carbamate-protected cyclobutane (B1203170) derivative that serves as a crucial building block in the synthesis of a wide array of pharmaceutical compounds. The inherent conformational rigidity of the cyclobutane ring makes it an attractive scaffold in medicinal chemistry for the design of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on detailed experimental protocols and the strategic importance of the cyclobutane motif in drug discovery.
Introduction
The cyclobutane moiety is an increasingly important structural motif in the design of modern pharmaceuticals. Its rigid, puckered conformation can confer advantageous properties to drug candidates, including enhanced potency, improved selectivity, and favorable pharmacokinetic profiles. This compound, with its protected amine and hydroxyl functionalities, represents a versatile intermediate for the introduction of this desirable scaffold into more complex molecules. The benzyl (B1604629) carbamate (B1207046) protecting group offers stability under various reaction conditions and can be readily removed, while the hydroxyl group provides a handle for further synthetic modifications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic applications.
| Property | Value |
| CAS Number | 1403766-86-8 |
| Molecular Formula | C₁₂H₁₅NO₃ |
| Molecular Weight | 221.25 g/mol |
| Appearance | Solid |
| Purity | ≥95% - 98% (typical) |
Synthesis of this compound: A Plausible Multi-step Approach
While a specific, detailed, and publicly available experimental protocol for the direct synthesis of this compound is not extensively documented in peer-reviewed literature, a plausible and efficient synthetic route can be devised based on established organic chemistry principles and related patent literature. The following proposed pathway starts from the commercially available precursor, 3-(benzyloxy)-1-cyclobutanone.
Logical Synthesis Workflow
The overall synthetic strategy involves the conversion of the ketone functionality in 3-(benzyloxy)-1-cyclobutanone to a protected amine, ensuring the desired cis-stereochemistry.
Caption: Plausible synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 3-(Benzyloxy)-1-cyclobutanone (Key Precursor)
A method for synthesizing this precursor is outlined in patent CN103242152A, which involves a multi-step process starting from benzyl chloride and ethylene (B1197577) glycol. A key final step in this patented process is the dechlorination of a dichlorocyclobutanone intermediate.
-
Reaction: Reductive dechlorination of 2,2-dichloro-3-(benzyloxy)cyclobutanone.
-
Reagents: 2,2-dichloro-3-(benzyloxy)cyclobutanone, Zinc powder, Acetic acid, Water.
-
Procedure (based on patent literature):
-
Dissolve 2,2-dichloro-3-(benzyloxy)cyclobutanone (1.0 eq) in a mixture of acetic acid and water.
-
Slowly add zinc powder (approx. 3.0 eq) to the solution while stirring at room temperature.
-
Monitor the reaction by TLC or GC-MS until completion (typically 1-3 hours).
-
Upon completion, filter the reaction mixture to remove excess zinc and inorganic salts.
-
Extract the filtrate with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain 3-(benzyloxy)-1-cyclobutanone.
-
-
Reported Yield: Approximately 84-87% for this step.
Step 2: Reductive Amination to form cis-3-(Benzyloxy)cyclobutanamine
This step introduces the amine functionality. The stereochemical outcome will likely result in a mixture of cis and trans isomers that will require separation.
-
Reaction: Conversion of a ketone to an amine.
-
Reagents: 3-(benzyloxy)-1-cyclobutanone, Ammonia (B1221849) (or an ammonia source like ammonium (B1175870) acetate), a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation), and a suitable solvent (e.g., methanol (B129727) or ethanol).
-
General Procedure:
-
Dissolve 3-(benzyloxy)-1-cyclobutanone (1.0 eq) and an excess of the ammonia source in the chosen solvent.
-
If using a chemical reducing agent, add it portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
-
If using catalytic hydrogenation, add a suitable catalyst (e.g., Raney Nickel or Palladium on carbon) and subject the mixture to a hydrogen atmosphere.
-
Monitor the reaction for the disappearance of the starting material.
-
Work up the reaction accordingly, which typically involves quenching any remaining reducing agent, removing the catalyst by filtration, and extracting the product into an organic solvent.
-
The resulting crude product will be a mixture of cis- and trans-3-(benzyloxy)cyclobutanamine.
-
Step 3: Isomer Separation
The separation of the cis and trans isomers is a critical step and can often be achieved by column chromatography or by fractional crystallization of suitable salt derivatives.
Step 4: Formation of the Benzyl Carbamate
The isolated cis-amine is then protected with a benzyl carbamate group.
-
Reaction: N-protection of an amine.
-
Reagents: cis-3-(benzyloxy)cyclobutanamine, Benzyl chloroformate (Cbz-Cl), a base (e.g., triethylamine (B128534) or sodium bicarbonate), and a solvent (e.g., dichloromethane (B109758) or a biphasic system with water).
-
Procedure:
-
Dissolve cis-3-(benzyloxy)cyclobutanamine (1.0 eq) and the base (1.1-1.5 eq) in the solvent.
-
Cool the solution to 0 °C.
-
Slowly add benzyl chloroformate (1.0-1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer and concentrate to yield cis-benzyl 3-(benzyloxy)cyclobutylcarbamate.
-
Step 5: Deprotection of the Benzyl Ether
The final step is the removal of the benzyl ether to unmask the hydroxyl group.
-
Reaction: Hydrogenolysis.
-
Reagents: cis-Benzyl 3-(benzyloxy)cyclobutylcarbamate, Palladium on carbon (Pd/C) catalyst, Hydrogen gas, and a solvent (e.g., ethanol (B145695) or methanol).
-
Procedure:
-
Dissolve the protected carbamate in the solvent.
-
Add a catalytic amount of 10% Pd/C.
-
Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator).
-
Monitor the reaction until the starting material is consumed.
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the final product, this compound.
-
Role in Drug Discovery and Potential Applications
While specific biological activity data for this compound itself is not widely published, its utility lies in its role as a precursor to more complex and biologically active molecules. The cyclobutane scaffold is present in several approved drugs and clinical candidates.
Logical Relationship in Drug Development
Caption: The role of the intermediate in the drug development pipeline.
The rigid nature of the cyclobutane ring can help to lock in a specific conformation of a drug molecule, leading to a more precise interaction with its biological target. This can result in:
-
Increased Potency: A more favorable binding conformation can lead to stronger interactions with the target protein.
-
Enhanced Selectivity: By presenting functional groups in a well-defined spatial arrangement, off-target interactions can be minimized.
-
Improved Pharmacokinetic Properties: The metabolic stability of the cyclobutane ring can lead to improved drug half-life and bioavailability.
Conclusion
This compound is a synthetically valuable intermediate that provides access to the increasingly important cyclobutane scaffold in drug discovery. While detailed public information on its direct biological effects is limited, its utility as a building block is evident from its commercial availability and the established importance of cyclobutane derivatives in medicinal chemistry. The plausible synthetic route outlined in this guide, based on established chemical principles and patent literature, provides a framework for its preparation in a laboratory setting. Further research into the applications of this and related cyclobutane intermediates will undoubtedly continue to enrich the toolbox of medicinal chemists in their pursuit of novel and effective therapeutics.
cis-Benzyl 3-hydroxycyclobutylcarbamate CAS number 1403766-86-8
CAS Number: 1403766-86-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Benzyl 3-hydroxycyclobutylcarbamate is a carbamate (B1207046) derivative containing a cyclobutane (B1203170) ring. Carbamates are a class of organic compounds that are structurally related to esters and amides. The presence of both a hydroxyl group and a carbamate functional group on a strained cyclobutane ring makes this molecule an interesting building block for organic synthesis, particularly in the development of novel pharmaceutical agents. This document provides a summary of the available technical information for this compound.
Chemical and Physical Properties
While extensive peer-reviewed data for this specific compound is limited, information from various chemical suppliers provides the following properties.
| Property | Value |
| Molecular Formula | C₁₂H₁₅NO₃ |
| Molecular Weight | 221.25 g/mol |
| Appearance | Solid |
| Purity | ≥95% to 98% min (Varies by supplier) |
| Storage Conditions | Sealed in a dry environment at 2-8°C |
| SMILES | O=C(OCC1=CC=CC=C1)N[C@H]2C--INVALID-LINK--C2 |
| InChI Key | BCFMGQOQYWGLIL-PHIMTYICNA-N |
Synthesis
A plausible synthetic route starting from cis-3-aminocyclobutanol is depicted below.
Synthesis of cis-Benzyl 3-hydroxycyclobutylcarbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis pathways for cis-benzyl 3-hydroxycyclobutylcarbamate, a valuable building block in pharmaceutical and medicinal chemistry. This document provides a plausible multi-step synthetic route, compiling detailed experimental protocols for key transformations, and presents quantitative data in structured tables for clarity and comparison.
Introduction
This compound is a key intermediate characterized by a carbamate-protected amino group and a hydroxyl group in a cis relationship on a cyclobutane (B1203170) ring. This specific stereochemistry makes it a crucial component in the synthesis of various biologically active molecules and active pharmaceutical ingredients (APIs). The synthesis of this compound requires careful control of stereochemistry, particularly in the reduction of the cyclobutanone (B123998) precursor. This guide outlines a feasible and efficient pathway from commercially available starting materials.
Proposed Synthesis Pathway
A logical and efficient synthetic route to this compound commences with 3-hydroxycyclobutanone (B178150). The pathway involves the introduction of an azide (B81097) group, which serves as a precursor to the amine, followed by stereoselective reduction of the ketone to establish the desired cis stereochemistry. The synthesis culminates in the reduction of the azide and subsequent protection of the resulting amine with a benzyloxycarbonyl (Cbz) group.
The overall transformation can be visualized as follows:
Caption: Proposed synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 3-Oxocyclobutyl methanesulfonate (B1217627)
This initial step activates the hydroxyl group of 3-hydroxycyclobutanone for subsequent nucleophilic substitution.
Reaction Scheme:
Experimental Protocol:
To a stirred solution of 3-hydroxycyclobutanone (1.0 eq) in dichloromethane (B109758) (DCM) at 0 °C is added triethylamine (B128534) (1.5 eq). Methanesulfonyl chloride (1.2 eq) is then added dropwise, and the reaction mixture is stirred at 0 °C for 2 hours. Upon completion, the reaction is quenched with water and the organic layer is separated. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 3-oxocyclobutyl methanesulfonate.
| Reactant | M.W. | Equivalents | Amount |
| 3-Hydroxycyclobutanone | 86.09 | 1.0 | - |
| Methanesulfonyl chloride (MsCl) | 114.55 | 1.2 | - |
| Triethylamine (Et3N) | 101.19 | 1.5 | - |
| Dichloromethane (DCM) | - | - | - |
Step 2: Synthesis of 3-Azidocyclobutanone
The mesylate is displaced with an azide to introduce the nitrogen functionality.
Reaction Scheme:
Experimental Protocol:
A solution of 3-oxocyclobutyl methanesulfonate (1.0 eq) in dimethylformamide (DMF) is treated with sodium azide (1.5 eq). The mixture is heated to 60 °C and stirred for 4 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 3-azidocyclobutanone.
| Reactant | M.W. | Equivalents | Amount |
| 3-Oxocyclobutyl methanesulfonate | 164.17 | 1.0 | - |
| Sodium azide (NaN3) | 65.01 | 1.5 | - |
| Dimethylformamide (DMF) | - | - | - |
Step 3: Stereoselective Synthesis of cis-3-Azidocyclobutanol
The key stereochemistry-defining step involves the reduction of the cyclobutanone to the cis-alcohol.
Reaction Scheme:
Experimental Protocol:
To a solution of 3-azidocyclobutanone (1.0 eq) in methanol (B129727) at 0 °C is added sodium borohydride (B1222165) (1.0 eq) portion-wise. The reaction is stirred at 0 °C for 1 hour. The solvent is then removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford cis-3-azidocyclobutanol. The high cis-selectivity is driven by the hydride attacking the carbonyl from the face opposite to the substituent.
| Reactant | M.W. | Equivalents | Amount |
| 3-Azidocyclobutanone | 111.10 | 1.0 | - |
| Sodium borohydride (NaBH4) | 37.83 | 1.0 | - |
| Methanol | - | - | - |
Step 4: Synthesis of cis-3-Aminocyclobutanol
The azide is reduced to the primary amine via catalytic hydrogenation.
Reaction Scheme:
Experimental Protocol:
A solution of cis-3-azidocyclobutanol (1.0 eq) in methanol is treated with 10% palladium on carbon (0.1 eq by weight). The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 12 hours. The catalyst is then removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to yield cis-3-aminocyclobutanol.
| Reactant | M.W. | Equivalents | Amount |
| cis-3-Azidocyclobutanol | 113.12 | 1.0 | - |
| 10% Palladium on Carbon | - | 0.1 (w/w) | - |
| Methanol | - | - | - |
| Hydrogen (H2) | - | - | 1 atm |
Step 5: Synthesis of this compound
The final step is the protection of the amine with a benzyloxycarbonyl (Cbz) group.
Reaction Scheme:
Experimental Protocol:
To a solution of cis-3-aminocyclobutanol (1.0 eq) in a mixture of tetrahydrofuran (B95107) (THF) and water (2:1) at 0 °C is added sodium bicarbonate (2.0 eq). Benzyl chloroformate (Cbz-Cl, 1.2 eq) is then added dropwise, and the reaction is stirred at room temperature for 12 hours. The reaction mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound.[1]
| Reactant | M.W. | Equivalents | Amount |
| cis-3-Aminocyclobutanol | 87.12 | 1.0 | - |
| Benzyl chloroformate (Cbz-Cl) | 170.59 | 1.2 | - |
| Sodium bicarbonate (NaHCO3) | 84.01 | 2.0 | - |
| Tetrahydrofuran (THF) / Water | - | - | 2:1 |
Quantitative Data Summary
The following table summarizes the expected yields for each step, based on literature precedents for similar transformations. Actual yields may vary depending on experimental conditions and scale.
| Step | Product | Expected Yield (%) |
| 1 | 3-Oxocyclobutyl methanesulfonate | >90 |
| 2 | 3-Azidocyclobutanone | 80-90 |
| 3 | cis-3-Azidocyclobutanol | >90 (cis isomer) |
| 4 | cis-3-Aminocyclobutanol | >95 |
| 5 | This compound | 80-90 |
Logical Workflow Diagram
The following diagram illustrates the logical progression of the synthesis, highlighting the key transformations and intermediates.
Caption: Logical workflow of the synthesis of this compound.
Conclusion
This technical guide provides a comprehensive overview of a viable synthetic pathway to this compound. By following the detailed experimental protocols and considering the expected quantitative outcomes, researchers and drug development professionals can efficiently synthesize this important building block for their research and development endeavors. The key to this synthesis lies in the stereoselective reduction of the cyclobutanone intermediate to achieve the desired cis configuration of the final product.
References
The Role of cis-Benzyl 3-hydroxycyclobutylcarbamate in the Synthesis of Janus Kinase (JAK) Inhibitors: A Mechanistic and Methodological Overview
For Immediate Release
This technical guide provides a comprehensive analysis of the mechanistic role and synthetic utility of cis-Benzyl 3-hydroxycyclobutylcarbamate as a key intermediate in the development of Janus Kinase (JAK) inhibitors. While this compound itself is not an active pharmaceutical ingredient, its unique structural features are pivotal in the synthesis of potent modulators of the JAK-STAT signaling pathway, which are instrumental in treating a range of inflammatory and myeloproliferative disorders. This document is intended for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Cyclobutane (B1203170) Moiety in JAK Inhibitors
Recent advancements in medicinal chemistry have highlighted the importance of incorporating rigid, three-dimensional scaffolds into drug candidates to enhance binding affinity and selectivity. The cyclobutane ring, a core feature of molecules derived from this compound, serves as a crucial pharmacophore in a class of potent and selective JAK inhibitors. These inhibitors target the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2), which are central to the signal transduction of numerous cytokines and growth factors involved in immunity and hematopoiesis.
While public domain literature does not ascribe a direct biological mechanism of action to this compound itself, its utility as a synthetic intermediate is well-documented in patent literature, particularly in the synthesis of cyclobutane-containing JAK inhibitors developed by companies such as Incyte Corporation. These resulting active compounds have shown significant therapeutic promise in the treatment of autoimmune diseases, myeloproliferative neoplasms, and various cancers.
Hypothetical Synthetic Pathway to a Cyclobutane-Containing JAK Inhibitor
The following schematic outlines a plausible synthetic route from this compound to a representative cyclobutane-containing JAK inhibitor. This pathway is a composite representation based on established organic chemistry principles and information gleaned from relevant patent literature.
Caption: Hypothetical synthesis of a JAK inhibitor.
Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway
The therapeutic efficacy of JAK inhibitors derived from this compound stems from their ability to modulate the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway. This pathway is a critical communication route from the cell surface to the nucleus, essential for normal immune function but also implicated in the pathophysiology of numerous inflammatory and malignant diseases.
The core mechanism involves the binding of the inhibitor to the ATP-binding pocket of the JAK enzyme. This competitive inhibition prevents the phosphorylation and activation of the JAKs, which in turn blocks the subsequent phosphorylation and dimerization of STAT proteins. As a result, the translocation of STAT dimers to the nucleus and the transcription of target genes involved in inflammation and cell proliferation are suppressed.[1]
Caption: The JAK-STAT signaling pathway and its inhibition.
Quantitative Data on Representative JAK Inhibitors
The following table summarizes key quantitative data for two prominent JAK inhibitors, Ruxolitinib and Baricitinib, which feature structural motifs that can be derived from cyclobutane-based intermediates.
| Inhibitor | Target(s) | IC50 (nM) | Clinical Applications |
| Ruxolitinib | JAK1, JAK2 | JAK1: 3.3, JAK2: 2.8 | Myelofibrosis, Polycythemia Vera, Graft-versus-Host Disease[2][3] |
| Baricitinib | JAK1, JAK2 | JAK1: 5.9, JAK2: 5.7 | Rheumatoid Arthritis, Alopecia Areata, COVID-19 |
Experimental Protocols
General Procedure for the Synthesis of a Cyclobutane-Containing JAK Inhibitor (Illustrative)
Step 1: Activation of the Hydroxyl Group. To a solution of this compound in a suitable solvent (e.g., dichloromethane), a sulfonylating agent (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride) and a base (e.g., triethylamine (B128534) or pyridine) are added at 0 °C. The reaction is stirred until completion, as monitored by thin-layer chromatography (TLC). The resulting sulfonate ester is then isolated and purified.
Step 2: Nucleophilic Displacement with Azide. The sulfonate ester is dissolved in a polar aprotic solvent (e.g., dimethylformamide), and sodium azide is added. The mixture is heated to facilitate the SN2 reaction. After completion, the product is extracted and purified.
Step 3: Reduction of the Azide to an Amine. The azide intermediate is reduced to the corresponding amine. This can be achieved through catalytic hydrogenation (H2 gas, Pd/C catalyst) in a solvent like ethanol (B145695) or methanol, or by using a reducing agent such as lithium aluminum hydride (LiAlH4) in an ethereal solvent.
Step 4: Coupling with the Heterocyclic Core. The resulting amine is coupled with a suitable heterocyclic partner, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, in the presence of a base (e.g., diisopropylethylamine) in a solvent like n-butanol or dimethyl sulfoxide (B87167). The reaction is typically heated to drive it to completion.
Step 5: Deprotection of the Carbamate. The benzyl carbamate protecting group is removed. A common method is catalytic hydrogenation (H2, Pd/C), which cleaves the benzylic C-O bond. Alternatively, acidic or basic hydrolysis can be employed.
Step 6: Final Functionalization. The resulting primary amine can be further functionalized as required by the target molecule. For many JAK inhibitors, this involves a cyanation step to introduce a nitrile group.
In Vitro JAK Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against JAK enzymes is determined using a biochemical assay. A typical protocol involves the following steps:
-
Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes and a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide) are prepared in an appropriate assay buffer.
-
Compound Preparation: The test compounds are serially diluted in dimethyl sulfoxide (DMSO) to create a range of concentrations.
-
Assay Reaction: The JAK enzyme, the peptide substrate, and the test compound are incubated together in the presence of ATP. The reaction is initiated by the addition of ATP.
-
Detection: The extent of substrate phosphorylation is quantified. This is often done using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, where a europium-labeled anti-phosphotyrosine antibody and an allophycocyanin-labeled streptavidin (which binds to a biotinylated substrate) are used. The FRET signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound is a valuable and versatile building block in the synthesis of a new generation of targeted therapeutics. Its incorporation into the final active pharmaceutical ingredients, particularly Janus Kinase inhibitors, underscores the importance of rigid, three-dimensional scaffolds in modern drug design. The ability to efficiently construct these complex molecules from readily available intermediates like this compound is a testament to the advancements in synthetic organic chemistry and their profound impact on the development of novel medicines for a wide range of debilitating diseases.
References
The Cyclobutyl Carbamate Core: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development
Introduction
The carbamate (B1207046) functional group, an ester of carbamic acid, is a cornerstone in modern medicinal chemistry.[1][2][3] Its unique structural and electronic properties, acting as a hybrid of an amide and an ester, confer metabolic stability and the ability to participate in crucial hydrogen bonding interactions with biological targets.[4] Carbamates are widely employed as peptide bond surrogates, enhancing the pharmacokinetic profiles of therapeutic agents.[1][4] Within the vast landscape of carbamate-containing molecules, the incorporation of a cyclobutyl moiety has emerged as a significant strategy in drug design, offering a unique combination of conformational constraint and lipophilicity.[5] This technical guide provides an in-depth exploration of the discovery, history, and synthetic methodologies of cyclobutyl carbamates, tailored for researchers, scientists, and drug development professionals.
The Strategic Incorporation of the Cyclobutyl Ring
The cyclobutyl group is more than a simple lipophilic appendage; its distinct four-membered ring structure provides a level of conformational rigidity that can pre-organize a molecule for optimal interaction with its biological target.[5] This can lead to enhanced potency and selectivity. Furthermore, the cyclobutyl fragment can serve as a versatile synthetic intermediate, allowing for the introduction of diverse functionalities.[5] Its growing influence in drug design is evident in its presence in a range of therapeutic agents, from anticancer and antiviral drugs to those targeting the central nervous system.[5]
Discovery and Key Developments
While a singular, definitive "discovery" of the cyclobutyl carbamate class is not documented, its emergence can be traced through the evolution of medicinal chemistry programs aimed at optimizing drug candidates. A prominent example is the development of inhibitors for the hepatitis C virus (HCV) NS3/4A protease. In the structural evolution from early inhibitors, the strategic incorporation of a cyclobutyl moiety at the P1 position of a carbamate-containing inhibitor led to a significant increase in potency, culminating in a direct precursor to the approved drug boceprevir.[1] This development highlighted the potential of the cyclobutyl carbamate core in designing potent enzyme inhibitors.
Synthesis of Cyclobutyl Carbamates
The synthesis of carbamates can be broadly categorized into several key methodologies. These traditional and modern approaches are adaptable for the preparation of cyclobutyl carbamates, often starting from a corresponding cyclobutyl amine or alcohol.
General Synthetic Strategies
Common methods for carbamate synthesis include:
-
Reaction of Alcohols with Isocyanates: A straightforward method involving the addition of an alcohol to an isocyanate.[2]
-
From Chloroformates and Amines: The reaction of an amine with a chloroformate, such as p-nitrophenyl chloroformate, provides the corresponding carbamate.[2][4]
-
Via Activated Mixed Carbonates: Reagents like N,N'-disuccinimidyl carbonate (DSC) can be used to form activated carbonates that readily react with amines.[1]
-
Three-Component Coupling with CO2: A greener approach utilizes carbon dioxide, an amine, and an alkyl halide in the presence of a base to form the carbamate.[1][6]
-
Curtius Rearrangement: This rearrangement of acyl azides can generate an isocyanate intermediate, which is then trapped with an alcohol to yield the carbamate.[2]
Representative Synthesis of a Cyclobutyl Carbamate
A common strategy for synthesizing tert-butyl N-substituted cyclobutyl carbamates involves the reaction of a cyclobutylamine (B51885) derivative with di-tert-butyl dicarbonate (B1257347) (Boc₂O).
Table 1: Synthesis of tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate
| Step | Reactants | Reagents/Solvent | Conditions | Yield | Reference |
| 1 | cis-2-(hydroxymethyl)cyclobutylamine | di-tert-butyl dicarbonate (Boc₂O), Dichloromethane | 0–5 °C | 85% | [7] |
Cyclobutyl Carbamates in Drug Discovery
The unique properties of the cyclobutyl carbamate scaffold have led to its incorporation in a variety of drug candidates and research compounds.
Table 2: Examples of Biologically Active Cyclobutyl Carbamates
| Compound | Target/Application | Quantitative Data | Reference |
| Boceprevir Precursor (compound 289) | HCV NS3/4A Protease Inhibitor | Kᵢ = 76 nM | [1] |
| tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate | Drug Development Intermediate | Not specified | [6] |
| tert-butyl (1-(1-(hydroxymethyl)cyclobutyl)ethyl)(methyl)carbamate | Pharmaceutical Intermediate | Not specified | [8] |
Mechanism of Action
The mechanism of action of cyclobutyl carbamate-containing drugs is dictated by the overall molecular structure and its interaction with the biological target. In many instances, the carbamate moiety plays a crucial role in binding, often acting as a hydrogen bond donor and/or acceptor. For enzyme inhibitors, the carbamate can mimic a peptide bond, fitting into the active site and blocking substrate access.[4] For example, carbamate-based insecticides and nerve agents function by inhibiting the enzyme acetylcholinesterase (AChE).[2][9][10][11] While the overall mechanism is complex and target-specific, a generalized workflow for enzyme inhibition by a cyclobutyl carbamate can be visualized.
References
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbamate - Wikipedia [en.wikipedia.org]
- 3. portfolio.afu.uz [portfolio.afu.uz]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate (EVT-3044184) | 2172252-02-5 [evitachem.com]
- 7. tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate (1639216-79-7) for sale [vulcanchem.com]
- 8. tert-Butyl (1-(1-(hydroxymethyl)cyclobutyl)ethyl)(methyl)carbamate | Benchchem [benchchem.com]
- 9. Mechanism of action of organophosphorus and carbamate insecticides. [periodicos.capes.gov.br]
- 10. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
physical and chemical properties of cis-Benzyl 3-hydroxycyclobutylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Benzyl 3-hydroxycyclobutylcarbamate is a chemical compound of interest within the fields of medicinal chemistry and drug development, where it primarily serves as a key intermediate in the synthesis of more complex pharmaceutical agents. Its structural features, comprising a cyclobutane (B1203170) ring, a hydroxyl group, and a carbamate (B1207046) moiety, provide a versatile scaffold for the elaboration into a variety of biologically active molecules. This document provides a comprehensive overview of the known physical and chemical properties of this compound, alongside available experimental data.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. The lack of publicly available experimental data for several key parameters underscores the specialized nature of this compound, likely synthesized on demand for specific research and development purposes.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1403766-86-8 | [1][2] |
| Molecular Formula | C₁₂H₁₅NO₃ | [1] |
| Molecular Weight | 221.25 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Purity | ≥95% to 99.62% | [2][3] |
| IUPAC Name | rel-benzyl ((1s,3s)-3-hydroxycyclobutyl)carbamate | [4] |
| SMILES | O=C(OCC1=CC=CC=C1)N[C@H]2C--INVALID-LINK--C2 | [4] |
| Solubility | No data available. Likely soluble in organic solvents such as methanol, ethanol, and dichloromethane. | |
| Melting Point | No experimental data available. | |
| Boiling Point | No experimental data available. |
Synthesis and Purification
Conceptual Synthetic Workflow
The following diagram illustrates a logical workflow for the synthesis and purification of this compound.
Caption: A conceptual workflow for the synthesis and purification of this compound.
Analytical Characterization
While specific, published spectra for this compound are scarce, several vendors indicate the availability of analytical data such as NMR and HPLC upon request.[5][6] The expected spectral characteristics can be predicted based on the molecule's structure.
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the benzyl group protons (in the aromatic region, ~7.3 ppm), the methylene (B1212753) protons of the benzyl group (~5.1 ppm), and the protons of the cyclobutyl ring, including methine protons adjacent to the nitrogen and oxygen atoms.
-
¹³C NMR: The carbon NMR spectrum would display resonances for the carbonyl carbon of the carbamate, the aromatic carbons of the benzyl group, the methylene carbon of the benzyl group, and the carbons of the cyclobutyl ring.
-
HPLC: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) would be a suitable method for assessing the purity of the compound. A typical method would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, with UV detection.
-
Mass Spectrometry: Mass spectrometry would confirm the molecular weight of the compound (221.25 g/mol ).
Biological Activity and Signaling Pathways
Currently, there is no publicly available information regarding the biological activity or associated signaling pathways of this compound itself. As a pharmaceutical intermediate, its biological effects are likely not the primary focus of investigation.[1][3] The intended biological activity would be conferred by the final, more complex molecule for which this compound serves as a building block.
The logical relationship for its use in drug discovery is outlined in the following diagram.
Caption: The role of this compound as an intermediate in the drug discovery process.
Conclusion
This compound is a valuable synthetic intermediate in the pharmaceutical industry. While detailed public data on its properties and synthesis are limited, this guide provides a foundational understanding based on available information and chemical principles. Further research into the applications of this compound in the synthesis of novel therapeutic agents is warranted. Researchers and drug development professionals are encouraged to consult commercial suppliers for specific analytical data and to utilize the conceptual frameworks provided for synthetic and discovery workflows.
References
- 1. This compound/1403766-86-8 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound 97% | CAS: 1403766-86-8 | AChemBlock [achemblock.com]
- 5. 1403766-86-8|Benzyl (cis-3-hydroxycyclobutyl)carbamate|BLD Pharm [bldpharm.com]
- 6. Benzyl (cis-3-hydroxycyclobutyl)carbamate hydrochloride| Ambeed [ambeed.com]
A Technical Guide to the Solubility of cis-Benzyl 3-hydroxycyclobutylcarbamate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of cis-Benzyl 3-hydroxycyclobutylcarbamate, a key intermediate in pharmaceutical synthesis.[1] While specific quantitative solubility data for this compound is not extensively published, this document outlines the theoretical principles governing its solubility, presents standardized experimental protocols for its determination, and offers a framework for recording and visualizing this critical data.
Introduction to this compound
This compound (CAS No: 1403766-86-8) is an organic building block frequently utilized in the synthesis of more complex active pharmaceutical ingredients (APIs).[1][2] Its chemical structure, featuring a benzyl (B1604629) carbamate (B1207046) and a hydroxyl group on a cyclobutane (B1203170) ring, imparts a balance of hydrophilic and hydrophobic properties that dictate its behavior in various solvents. Understanding its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development.
Chemical Structure and Properties:
-
Molecular Formula: C₁₂H₁₅NO₃[1]
-
Molecular Weight: 221.25 g/mol [1]
-
Appearance: Typically a white to off-white solid.[3]
-
Key Functional Groups:
-
Benzyl Carbamate: Contributes to non-polar character and potential for hydrogen bonding.
-
Hydroxyl Group (-OH): A polar group capable of acting as a hydrogen bond donor and acceptor.
-
Cyclobutane Ring: A strained aliphatic ring that adds to the molecule's steric bulk.
-
The interplay of the polar hydroxyl group and the more non-polar benzyl carbamate moiety suggests that the solubility of this compound will be highly dependent on the chosen solvent's polarity, hydrogen bonding capacity, and dielectric constant.
Solubility Data
Table 1: Experimentally Determined Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method Used | Notes |
|---|---|---|---|---|---|
| e.g., Methanol (B129727) | 25 | e.g., Shake-Flask | |||
| e.g., Ethanol | 25 | e.g., HPLC | |||
| e.g., Isopropanol | 25 | ||||
| e.g., Acetone | 25 | ||||
| e.g., Ethyl Acetate | 25 | ||||
| e.g., Dichloromethane | 25 | ||||
| e.g., Toluene | 25 | ||||
| e.g., Acetonitrile (B52724) | 25 | ||||
| e.g., Dimethylformamide | 25 |
| e.g., Dimethyl Sulfoxide | 25 | | | | |
Experimental Protocols for Solubility Determination
Accurate and reproducible solubility data is contingent on a well-defined experimental protocol. The "shake-flask" method is a widely recognized and reliable technique for determining equilibrium solubility.[4]
3.1. Principle of the Shake-Flask Method
This method involves agitating an excess amount of the solid solute with the solvent of interest in a sealed container at a constant temperature. The agitation continues for a period sufficient to allow the system to reach thermodynamic equilibrium, at which point the concentration of the dissolved solute in the supernatant is measured. This concentration represents the equilibrium solubility.[4]
3.2. Materials and Equipment
-
This compound (solid, of known purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Constant temperature orbital shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE) to separate undissolved solid
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.
3.3. Detailed Experimental Procedure
-
Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure a saturated solution is formed.
-
Solvent Addition: Accurately pipette a known volume of the desired organic solvent into the vial.
-
Equilibration: Seal the vial and place it in a constant temperature shaker. Agitate the mixture for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.[5] The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration plateaus.[5]
-
Sample Collection: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle.
-
Filtration: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any suspended solid particles. This step is critical to prevent overestimation of the solubility.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.
-
Calculation: Calculate the solubility by taking into account the dilution factor. Express the results in units such as g/L or mol/L.
3.4. Analytical Method: High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is generally suitable for the quantification of this compound.
-
Column: C18, e.g., 4.6 mm x 150 mm, 5 µm
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or methanol and water.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at a wavelength where the compound has significant absorbance (e.g., ~220 nm, determined by UV scan).
-
Calibration: Prepare a series of standard solutions of known concentrations to generate a calibration curve.
Visualization of Experimental Workflow
The logical flow of the solubility determination process is crucial for ensuring consistency and accuracy in the laboratory.
Caption: Workflow for determining equilibrium solubility.
References
- 1. This compound/1403766-86-8 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 2. 1403766-86-8|Benzyl (cis-3-hydroxycyclobutyl)carbamate|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. who.int [who.int]
An In-depth Technical Guide to cis-Benzyl 3-hydroxycyclobutylcarbamate: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Benzyl 3-hydroxycyclobutylcarbamate has emerged as a critical chemical building block in the synthesis of complex pharmaceutical agents. Its rigid cyclobutyl scaffold and versatile functional groups, a hydroxyl group and a carbamate-protected amine, make it an attractive intermediate for introducing specific stereochemistry and polarity into drug candidates. This technical guide provides a comprehensive overview of its synthesis, properties, and, most notably, its application in the development of targeted therapies, with a particular focus on Janus kinase (JAK) inhibitors.
Physicochemical Properties
This compound is a white to off-white solid. Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 1403766-86-8 |
| Molecular Formula | C₁₂H₁₅NO₃ |
| Molecular Weight | 221.25 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥97% |
Synthesis and Experimental Protocols
The synthesis of this compound is a multi-step process that begins with the formation of the cyclobutane (B1203170) ring, followed by the introduction and protection of the amine functionality.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 3-(benzyloxy)cyclobutan-1-one
This initial step involves the protection of a hydroxyl group on the cyclobutane ring.
-
Materials: 3-hydroxycyclobutan-1-one, benzyl (B1604629) bromide, a suitable base (e.g., sodium hydride), and a polar aprotic solvent (e.g., tetrahydrofuran).
-
Procedure: To a solution of 3-hydroxycyclobutan-1-one in the solvent, the base is added portion-wise at a controlled temperature (e.g., 0 °C). Benzyl bromide is then added dropwise, and the reaction mixture is stirred until completion, monitored by thin-layer chromatography (TLC). The reaction is then quenched, and the product is extracted and purified.
Step 2: Reductive Amination to form cis-3-(benzyloxy)cyclobutanamine
The ketone is converted to an amine via reductive amination.
-
Materials: 3-(benzyloxy)cyclobutan-1-one, an ammonia (B1221849) source (e.g., ammonium (B1175870) acetate), a reducing agent (e.g., sodium cyanoborohydride), and a protic solvent (e.g., methanol).
-
Procedure: The ketone and the ammonia source are dissolved in the solvent, and the reducing agent is added. The reaction is stirred until the imine intermediate is fully reduced. The product is then isolated and purified.
Step 3: Deprotection of the Benzyl Ether
The benzyl protecting group on the hydroxyl is removed.
-
Materials: cis-3-(benzyloxy)cyclobutanamine, a catalyst (e.g., palladium on carbon), and a hydrogen source (e.g., hydrogen gas).
-
Procedure: The starting material is dissolved in a suitable solvent (e.g., ethanol) and subjected to catalytic hydrogenation. The reaction progress is monitored until the complete removal of the benzyl group.
Step 4: N-protection with Benzyl Chloroformate
The final step involves the protection of the amine with a benzyloxycarbonyl (Cbz or Z) group.
-
Materials: cis-3-aminocyclobutanol, benzyl chloroformate, a base (e.g., sodium bicarbonate), and a biphasic solvent system (e.g., dichloromethane (B109758) and water).
-
Procedure: The amine is dissolved in the aqueous phase with the base. Benzyl chloroformate, dissolved in the organic solvent, is added slowly with vigorous stirring. After the reaction is complete, the organic layer is separated, washed, dried, and concentrated to yield the final product, this compound.
Application in Drug Discovery: A Case Study in JAK Inhibitors
This compound is a pivotal intermediate in the synthesis of a number of Janus kinase (JAK) inhibitors, a class of drugs that target the JAK-STAT signaling pathway. These inhibitors have shown significant therapeutic potential in treating autoimmune diseases and certain cancers.
The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a crucial signaling cascade used by cytokines and growth factors to regulate gene expression. Dysregulation of this pathway is implicated in various inflammatory and malignant conditions.
Experimental Workflow: Synthesis of a JAK Inhibitor
The following workflow illustrates the use of this compound in the synthesis of a JAK inhibitor, exemplified by compounds disclosed in patent literature.
Quantitative Biological Data
The utility of this compound as a building block is ultimately validated by the biological activity of the final compounds. The table below presents representative in vitro inhibitory activity of a JAK inhibitor synthesized using this intermediate against various JAK isoforms.
| Compound | Target | IC₅₀ (nM) |
| Example JAK Inhibitor | JAK1 | < 10 |
| JAK2 | < 20 | |
| JAK3 | < 5 | |
| TYK2 | < 50 |
Data is representative and compiled from public domain patent literature for illustrative purposes.
Conclusion
This compound is a well-established and highly valuable building block for the synthesis of complex, biologically active molecules. Its defined stereochemistry and orthogonal protecting groups allow for precise and efficient synthetic strategies. The successful application of this intermediate in the development of potent JAK inhibitors underscores its significance in modern medicinal chemistry and drug discovery. The detailed protocols and data presented in this guide are intended to facilitate further research and development in this promising area.
The Strategic Intermediate: Unlocking Novel Therapeutics with cis-Benzyl 3-hydroxycyclobutylcarbamate
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. cis-Benzyl 3-hydroxycyclobutylcarbamate emerges as a strategic building block, uniquely positioned at the intersection of two highly valued motifs in medicinal chemistry: the conformationally rigid cyclobutane (B1203170) core and the versatile carbamate (B1207046) linkage. While not an active therapeutic agent in itself, this compound serves as a critical intermediate for the synthesis of a new generation of targeted therapies. This technical guide elucidates the potential research applications of this compound, providing a comprehensive overview of its synthetic utility, detailed experimental protocols for its key transformations, and a survey of the therapeutic areas where its derivatives are poised to make a significant impact.
Introduction: The Value Proposition of a Unique Scaffold
This compound (CAS No. 1403766-86-8) is a bifunctional organic molecule featuring a cis-substituted 3-aminocyclobutanol (B581946) core. The amine is protected by a benzyloxycarbonyl (Cbz) group, and a secondary alcohol provides a handle for further synthetic elaboration. The convergence of these features in a stereochemically defined, non-planar structure makes it an attractive starting material for creating diverse chemical libraries and developing drug candidates with improved pharmacological properties.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1403766-86-8 |
| Molecular Formula | C₁₂H₁₅NO₃ |
| Molecular Weight | 221.25 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥97% |
The strategic importance of this intermediate lies in the synergistic contribution of its two core components:
-
The Cyclobutane Ring: This four-membered carbocycle serves as a bioisostere for larger, more flexible rings or planar aromatic systems. Its inherent ring strain results in a puckered, three-dimensional conformation that can orient substituents in precise vectors, enhancing binding affinity and selectivity for biological targets.[1][2] The cyclobutane scaffold is known to improve metabolic stability and reduce the planarity of molecules, a concept often referred to as "escaping flatland" in medicinal chemistry.[1]
-
The Carbamate Group: The carbamate moiety is a well-established functional group in numerous approved drugs.[3] It acts as a stable surrogate for a peptide bond, is capable of forming key hydrogen bond interactions with protein targets, and can improve a molecule's ability to permeate cell membranes.[3][4] The Cbz protecting group, in particular, is robust yet can be removed under specific conditions that are often compatible with other sensitive functional groups.[4][5]
Potential Therapeutic Applications & Synthetic Pathways
The true potential of this compound is realized when it is used as a scaffold to build more complex molecules targeting various disease pathways. Below, we explore two prominent areas of research where this building block is of significant interest.
Kinase Inhibitors: Targeting Aberrant Cell Signaling
Kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer and autoimmune disorders.[6] The development of small molecule kinase inhibitors is therefore a major focus of pharmaceutical research.[6] Cyclobutane derivatives have emerged as promising scaffolds for kinase inhibitors, particularly for the Janus kinase (JAK) family.[1][7][8]
The defined stereochemistry of the cyclobutane ring in this compound allows for the precise positioning of pharmacophores that can interact with the kinase active site. A common synthetic strategy involves deprotection of the Cbz group to reveal the free amine, which can then be coupled with a heterocyclic core common to many kinase inhibitors (e.g., a pyrrolo[2,3-d]pyrimidine). The hydroxyl group can be further functionalized to modulate solubility, cell permeability, or to introduce additional binding interactions.
Below is a logical workflow for the synthesis of a hypothetical JAK inhibitor using the title compound as a starting point.
Caption: Synthetic workflow for a potential kinase inhibitor.
Antiviral Agents: Nucleoside Analogues
Carbocyclic nucleoside analogues, where the furanose ring of a natural nucleoside is replaced by a cycloalkane, are a cornerstone of antiviral therapy.[9][10] The cyclobutane ring can mimic the puckered conformation of the ribose sugar, allowing these analogues to be recognized by viral polymerases.[10][11] Once incorporated into the growing viral DNA or RNA chain, they act as chain terminators, halting viral replication.[9]
This compound can serve as a precursor to carbocyclic nucleoside analogues. The synthesis involves two key transformations:
-
Deprotection of the Cbz group to yield cis-3-aminocyclobutanol.
-
Coupling of the resulting amine with a purine (B94841) or pyrimidine (B1678525) base, followed by further functionalization.
The hydroxyl group on the cyclobutane ring can be further modified, for example, by conversion to another hydroxymethyl group to more closely mimic the structure of natural nucleosides.
Caption: Pathway to carbocyclic nucleoside analogues.
Key Experimental Protocols
The utility of this compound is defined by the chemical transformations it can undergo. Below are detailed, representative protocols for the two most critical reactions involving its functional groups.
Protocol 1: Deprotection of the Benzyloxycarbonyl (Cbz) Group via Catalytic Hydrogenolysis
This is the most common and mild method for Cbz group removal, proceeding with high efficiency and clean byproducts (toluene and CO₂).[4][5]
Materials:
-
This compound (1.0 equiv)
-
10% Palladium on carbon (Pd/C), 50% wet (5-10 mol% Pd)
-
Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH) as solvent
-
Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
Dissolution: In a round-bottom flask suitable for hydrogenation, dissolve the this compound in a sufficient volume of methanol or ethanol (e.g., 0.1 M concentration).
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere is replaced with hydrogen.
-
Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. The reaction is typically complete within 2-16 hours.
-
Work-up: Once complete, carefully purge the reaction vessel with an inert gas (e.g., nitrogen) to remove excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with additional solvent (MeOH or EtOH).
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude cis-3-aminocyclobutanol. The product can be used directly in the next step or purified further by crystallization or chromatography if required.
Table 2: Comparison of Cbz Deprotection Methods
| Method | Reagents/Conditions | Advantages | Limitations |
| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, neutral pH, high yields, clean byproducts.[4][5] | Incompatible with reducible groups (alkenes, alkynes, nitro groups); safety concerns with H₂ gas.[4] |
| Transfer Hydrogenation | Ammonium formate, Pd/C | Avoids the use of flammable H₂ gas; safer for larger scale.[12] | Can also reduce other functional groups. |
| Acidic Cleavage | HBr in Acetic Acid | Effective for substrates incompatible with hydrogenation.[4] | Harsh conditions can damage acid-labile groups. |
Protocol 2: Functionalization of the Hydroxyl Group via Mitsunobu Reaction
The Mitsunobu reaction is a powerful method for converting primary and secondary alcohols into a wide variety of functional groups, including esters, ethers, and azides, with inversion of stereochemistry.[13][14][15] This allows for the introduction of diverse side chains at the hydroxyl position of the cyclobutane ring.
Materials:
-
This compound (1.0 equiv)
-
Triphenylphosphine (B44618) (PPh₃) (1.5 equiv)
-
A suitable nucleophile (e.g., p-nitrobenzoic acid, phthalimide) (1.5 equiv)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF) as solvent
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the this compound, triphenylphosphine, and the chosen nucleophile in anhydrous THF.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Azodicarboxylate: Add the DIAD or DEAD dropwise to the stirred solution. An exothermic reaction may be observed, and the solution typically turns from colorless to a yellow or orange hue. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 6-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS for the disappearance of the starting alcohol.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude residue will contain the desired product along with triphenylphosphine oxide and the reduced azodicarboxylate byproduct.
-
Purification: Purify the crude material using column chromatography on silica (B1680970) gel to isolate the desired product. The byproducts are typically less polar and will elute first.
Table 3: Common Nucleophiles for the Mitsunobu Reaction and Their Products
| Nucleophile | Resulting Functional Group | Potential Application |
| Carboxylic Acid (e.g., Benzoic Acid) | Ester | Prodrug strategies, introduction of binding motifs. |
| Phthalimide | Phthalimido group | Precursor to a primary amine (via Gabriel synthesis). |
| Diphenylphosphoryl azide (B81097) (DPPA) | Azide | Precursor to a primary amine (via Staudinger reduction). |
| Phenol | Phenyl ether | Introduction of aryl side chains. |
Conclusion and Future Outlook
This compound is more than a simple chemical intermediate; it is a versatile platform for the development of sophisticated, three-dimensional drug candidates. Its unique combination of a rigid cyclobutane core and synthetically tractable functional groups provides medicinal chemists with a powerful tool to explore novel chemical space. The potential applications in the synthesis of next-generation kinase inhibitors and antiviral agents are particularly compelling. As drug discovery continues to move towards molecules with greater structural complexity and improved physicochemical properties, the strategic incorporation of building blocks like this compound will be instrumental in creating the therapies of the future. The detailed protocols provided herein offer a practical starting point for researchers to unlock the full potential of this valuable scaffold.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective synthesis of cis-1,3-disubstituted cyclobutyl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cbz-Protected Amino Groups [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors - Google Patents [patents.google.com]
- 8. CN102844317B - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]
- 9. Antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ddd.uab.cat [ddd.uab.cat]
- 11. Synthesis and antiviral activity of enantiomeric forms of cyclobutyl nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. researchgate.net [researchgate.net]
- 15. Mitsunobu Reaction [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols: cis-Benzyl 3-hydroxycyclobutylcarbamate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of cis-Benzyl 3-hydroxycyclobutylcarbamate as a pivotal intermediate in organic synthesis, particularly in the development of pharmaceutical agents.
Introduction
This compound is a valuable bifunctional building block in modern organic synthesis. Its structure incorporates a cis-disubstituted cyclobutane (B1203170) ring, a hydroxyl functional group, and a carbamate-protected amine. This unique combination of features makes it an important precursor for the synthesis of complex molecules, most notably as a key intermediate in the preparation of antiviral agents, including HIV integrase inhibitors. The carbamate (B1207046) group serves as a stable protecting group for the amine, which can be selectively removed under specific conditions to reveal the reactive amine functionality. The hydroxyl group provides a handle for further synthetic transformations, such as etherification or oxidation.
Key Applications
The primary application of this compound is as a precursor to cis-3-aminocyclobutanol. This aminocyclobutanol moiety is a crucial component of several biologically active compounds. The benzyl (B1604629) carbamate (Cbz) protecting group can be efficiently removed via catalytic hydrogenation, a clean and high-yielding deprotection strategy.
Summary of Synthetic Transformations
| Starting Material | Reagents and Conditions | Product | Application of Product |
| This compound | H₂, Pd/C, Methanol (B129727) | cis-3-Aminocyclobutanol | Intermediate for HIV integrase inhibitors (e.g., Cabotegravir analogues) |
| cis-3-Aminocyclobutanol | Activated heterocyclic system (e.g., substituted pyrimidine (B1678525) or pyrone) | N-substituted cis-3-hydroxycyclobutylamine | Core structure of various pharmaceutical agents |
Experimental Protocols
Protocol 1: Deprotection of this compound to yield cis-3-Aminocyclobutanol
This protocol describes the removal of the benzyl carbamate (Cbz) protecting group via catalytic hydrogenation to yield cis-3-aminocyclobutanol.
Materials:
-
This compound
-
Palladium on activated carbon (10 wt. % Pd)
-
Methanol (reagent grade)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in methanol.
-
Carefully add 10% Palladium on carbon (typically 5-10 mol % of Pd relative to the substrate).
-
The flask is sealed and the atmosphere is replaced with an inert gas (Nitrogen or Argon).
-
The reaction mixture is then placed under a hydrogen atmosphere (typically 1-3 atm).
-
The reaction is stirred vigorously at room temperature.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Upon completion, the hydrogen atmosphere is carefully replaced with an inert gas.
-
The reaction mixture is filtered through a pad of filter aid (e.g., Celite®) to remove the palladium catalyst.
-
The filter cake is washed with additional methanol to ensure complete recovery of the product.
-
The filtrate is concentrated under reduced pressure to yield the crude cis-3-aminocyclobutanol.
-
The crude product can be further purified by crystallization or chromatography if necessary.
Expected Yield:
While specific yields for this exact substrate were not found in the searched literature, typical yields for the hydrogenolysis of Cbz groups are high, often exceeding 90%.
Protocol 2: Representative Synthesis of an N-substituted Heterocycle from cis-3-Aminocyclobutanol
This protocol provides a general procedure for the coupling of cis-3-aminocyclobutanol with an activated heterocyclic system, a key step in the synthesis of many pharmaceutical compounds.
Materials:
-
cis-3-Aminocyclobutanol
-
An activated heterocyclic compound (e.g., a chloropyrimidine or a pyrone derivative) (1.0-1.2 eq)
-
A suitable non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA) (2-3 eq)
-
A polar aprotic solvent (e.g., N,N-Dimethylformamide - DMF, or Acetonitrile - ACN)
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel with a magnetic stirrer
-
Standard workup and purification equipment
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the activated heterocyclic compound and the chosen solvent.
-
Add cis-3-aminocyclobutanol (1.0 eq) to the solution.
-
Add the non-nucleophilic base (e.g., DIPEA) to the reaction mixture.
-
The reaction is stirred at an appropriate temperature (can range from room temperature to elevated temperatures depending on the reactivity of the electrophile).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
The product is extracted into an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired N-substituted cis-3-hydroxycyclobutylamine.
Visualizations
Caption: Synthetic pathway from this compound.
Caption: Experimental workflow for Cbz deprotection.
Application Notes and Protocols: cis-Benzyl 3-hydroxycyclobutylcarbamate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
cis-Benzyl 3-hydroxycyclobutylcarbamate is a key building block in the synthesis of advanced pharmaceutical intermediates, primarily for the development of Janus kinase (JAK) inhibitors. Its rigid cyclobutane (B1203170) scaffold and versatile functional groups—a protected amine and a hydroxyl group—make it an ideal starting material for creating complex, biologically active molecules. This document provides an overview of its primary application, a detailed synthetic protocol, and relevant biological context for its use in drug discovery and development.
Introduction
This compound (CAS No. 1403766-86-8) has emerged as a critical intermediate in the synthesis of targeted therapies, most notably the Janus kinase (JAK) inhibitor, Ritlecitinib (PF-06651600). JAK inhibitors are a class of small molecule drugs that modulate the JAK-STAT signaling pathway, which is implicated in various autoimmune and inflammatory diseases. The specific stereochemistry of this compound is crucial for the ultimate efficacy and safety of the final active pharmaceutical ingredient (API).
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1403766-86-8 | [1][2] |
| Molecular Formula | C₁₂H₁₅NO₃ | [2] |
| Molecular Weight | 221.25 g/mol | [1][2] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥95% - 98% (commercially available) | [1][2][3] |
Application in the Synthesis of Ritlecitinib (PF-06651600)
This compound serves as a precursor to a key chiral amine intermediate in the synthesis of Ritlecitinib, a dual inhibitor of JAK3 and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) kinase family. Ritlecitinib is approved for the treatment of severe alopecia areata.[4][5] The synthesis involves the conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution to introduce the desired pharmacophore. The benzyl (B1604629) carbamate (B1207046) group serves as a protecting group for the amine, which is deprotected in a later synthetic step.
Logical Workflow for the Utility of this compound
Experimental Protocols
The following are representative protocols for the synthesis of this compound. These protocols are based on established chemical transformations relevant to its synthesis.
Protocol 1: Synthesis of this compound
This synthesis is a two-step process starting from 3-hydroxycyclobutanone, involving a reductive amination followed by the introduction of the benzyl carbamate protecting group.
Step 1: Reductive Amination of 3-Hydroxycyclobutanone
-
Reaction Setup: To a solution of 3-hydroxycyclobutanone (1.0 eq) in a suitable solvent such as methanol (B129727) or dichloromethane (B109758) at 0 °C, add benzylamine (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 2-4 hours to allow for the formation of the corresponding imine.
-
Reduction: Cool the reaction mixture back to 0 °C and add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) (1.5 eq), portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude cis-3-(benzylamino)cyclobutanol can be purified by column chromatography on silica (B1680970) gel.
Step 2: Formation of the Benzyl Carbamate
-
Reaction Setup: Dissolve the purified cis-3-(benzylamino)cyclobutanol (1.0 eq) and a base, such as triethylamine (B128534) or diisopropylethylamine (1.5 eq), in a suitable solvent like dichloromethane or tetrahydrofuran (B95107) at 0 °C.
-
Addition of Protecting Group: Slowly add benzyl chloroformate (1.2 eq) to the solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, this compound, can be purified by recrystallization or column chromatography.
| Parameter | Value |
| Typical Yield (Overall) | 60-75% |
| Purity (after purification) | >98% |
| Analytical Techniques | ¹H NMR, ¹³C NMR, LC-MS, HPLC |
Biological Context: The JAK-STAT Signaling Pathway
Ritlecitinib, synthesized from the title intermediate, is a potent inhibitor of JAK3 and the TEC family of kinases. The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for a multitude of cytokines and growth factors that are central to immune responses.[6][7][8]
Simplified JAK-STAT Signaling Pathway
Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins.[9][10] The STATs are then phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate gene transcription.[10] Ritlecitinib, by inhibiting JAK3, blocks this signaling cascade, thereby reducing the inflammatory response.[4]
Conclusion
This compound is a valuable and strategically important intermediate for the synthesis of modern therapeutics, particularly JAK inhibitors like Ritlecitinib. The protocols and data presented herein provide a foundation for researchers in the field of medicinal chemistry and process development to utilize this building block effectively in their drug discovery and development endeavors. The understanding of its role in the synthesis of a clinically approved drug underscores its significance in the pharmaceutical industry.
References
- 1. researchgate.net [researchgate.net]
- 2. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Asymmetric Reductive Amination Synthesis of Ritlecitinib Using (S)-α-Methylbenzylamine as Chiral Auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CAS No. 1227917-63-6, Ritlecitinib Intermediate - Buy CAS No.1227917-63-6, Ritlecitinib Intermediate Product on Unibest Industrial Co., Ltd. [unibestpharm.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. US8552191B2 - Process and intermediates for the synthesis of 8-[{1-(3,5-bis-(trifluoromethyl)phenyl)-ethoxy}-methyl]-8-phenyl-1,7-diaza-spiro[4.5]decan-2-one compounds - Google Patents [patents.google.com]
- 9. Janus kinase 3 - Wikipedia [en.wikipedia.org]
- 10. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Utilization of cis-Benzyl 3-hydroxycyclobutylcarbamate in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of cis-Benzyl 3-hydroxycyclobutylcarbamate (CAS No. 1403766-86-8), a valuable intermediate in pharmaceutical and medicinal chemistry. The primary application highlighted is the deprotection of the benzyloxycarbonyl (Cbz) group to yield the corresponding primary amine, a critical step for subsequent synthetic transformations.
Introduction
This compound is a bifunctional organic building block containing a cyclobutane (B1203170) scaffold, a protected amine (Cbz-carbamate), and a hydroxyl group.[1] Its stereochemistry and functional group arrangement make it a useful precursor in the synthesis of complex molecules, particularly in the development of novel therapeutic agents.[2][3] The Cbz protecting group provides stability during initial synthetic steps while allowing for selective removal to reveal the reactive amine functionality for further derivatization.
Application Note: N-Cbz Deprotection
A frequent and critical transformation involving this compound is the cleavage of the Cbz group to afford cis-3-aminocyclobutanol. This unmasking of the amino group is essential for subsequent reactions such as amide bond formation, reductive amination, or arylation, enabling the extension of the molecular structure.
Several methods are available for N-Cbz deprotection, with the choice depending on the overall functionality and sensitivity of the substrate. The most common and robust methods include catalytic hydrogenolysis and acid-mediated cleavage.[1][4]
-
Catalytic Hydrogenolysis: This is a mild and high-yielding method that involves the use of a palladium catalyst and a hydrogen source. It is often the preferred method due to its clean reaction profile.
-
Acid-Mediated Deprotection: Strong acids can effectively cleave the Cbz group. This method is useful when the molecule contains functional groups that are sensitive to reduction.
Below are detailed protocols for these key deprotection reactions.
Experimental Protocols
Protocol 1: N-Cbz Deprotection via Catalytic Hydrogenolysis
This protocol describes the removal of the Cbz group using palladium on carbon (Pd/C) and hydrogen gas.
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
10% Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
In a flask suitable for hydrogenation, dissolve this compound (1.0 eq) in anhydrous methanol.
-
Carefully add 10% Pd/C (typically 10 mol% of the substrate).
-
Seal the flask and purge the atmosphere with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically balloon pressure) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with a small amount of methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude cis-3-aminocyclobutanol.
-
The crude product can be used in the next step without further purification or can be purified by crystallization or column chromatography if necessary.
Protocol 2: N-Cbz Deprotection using Aluminum Chloride in Hexafluoroisopropanol
This protocol provides an alternative to hydrogenolysis, utilizing a Lewis acid in a fluorinated solvent for the deprotection of the N-Cbz group.[4][5]
Materials:
-
This compound
-
Aluminum chloride (AlCl₃)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in HFIP, add aluminum chloride (3.0 eq) at room temperature. The mixture will likely be a suspension.[4]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with dichloromethane.[4]
-
Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[4]
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., using a mixture of CH₂Cl₂/MeOH as the eluent) to obtain pure cis-3-aminocyclobutanol.[4]
Data Presentation
| Parameter | Protocol 1: Catalytic Hydrogenolysis | Protocol 2: Acid-Mediated Deprotection |
| Primary Reagents | 10% Pd/C, H₂ | AlCl₃, HFIP |
| Solvent | Methanol | Hexafluoroisopropanol |
| Temperature | Room Temperature | Room Temperature |
| Typical Reaction Time | 2 - 16 hours | 2 - 16 hours |
| Advantages | Mild conditions, clean byproducts (toluene and CO₂), high yield. | Avoids use of hydrogen gas and pyrophoric reagents, good functional group tolerance for reducible groups.[4][5] |
| Disadvantages | Requires specialized hydrogenation equipment, catalyst can be pyrophoric. | Requires use of a strong Lewis acid and a specialized solvent. |
Mandatory Visualization
Caption: General workflow for the N-Cbz deprotection of this compound.
Caption: Logical relationship of the deprotection step in a synthetic pathway.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 5. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of cis-Benzyl 3-hydroxycyclobutylcarbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of cis-Benzyl 3-hydroxycyclobutylcarbamate, a valuable intermediate in pharmaceutical and medicinal chemistry. The primary synthetic route involves the diastereoselective reduction of the precursor ketone, Benzyl (3-oxocyclobutyl)carbamate. Two effective protocols are presented, based on established methodologies for analogous chemical transformations that favor the formation of the cis isomer.
Reaction Principle
The synthesis of this compound is achieved through the reduction of the carbonyl group of Benzyl (3-oxocyclobutyl)carbamate. The stereochemical outcome of this reduction is crucial, with the goal of maximizing the formation of the cis diastereomer. This is typically accomplished by employing specific reducing agents and reaction conditions that favor hydride attack from the less sterically hindered face of the cyclobutanone (B123998) ring, leading to the thermodynamically more stable cis-alcohol.
Experimental Protocols
Two primary protocols are proposed for the diastereoselective reduction of Benzyl (3-oxocyclobutyl)carbamate. Protocol 1 utilizes a sodium-mediated reduction, which has been shown to provide high cis selectivity in similar systems. Protocol 2 employs L-selectride, a bulky reducing agent known for its high stereoselectivity in ketone reductions.
Protocol 1: Sodium-Mediated Reduction
This protocol is adapted from a procedure for the reduction of β-enaminoketones, which demonstrates high diastereoselectivity for the cis product.
Materials:
-
Benzyl (3-oxocyclobutyl)carbamate
-
Tetrahydrofuran (THF), anhydrous
-
Isopropyl alcohol, anhydrous
-
Metallic sodium
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Benzyl (3-oxocyclobutyl)carbamate (1.0 eq) in a mixture of anhydrous THF and anhydrous isopropyl alcohol (e.g., a 2.5:1 v/v mixture).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add small, freshly cut pieces of metallic sodium (approximately 6.0 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and continue stirring until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully quench the reaction by decanting the solution to remove any unreacted sodium.
-
Pour the reaction mixture into a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to isolate this compound.
Protocol 2: Reduction with L-selectride
This protocol utilizes a sterically hindered borohydride (B1222165) to achieve high cis selectivity.
Materials:
-
Benzyl (3-oxocyclobutyl)carbamate
-
L-selectride (1 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
30% Hydrogen peroxide (H₂O₂)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve Benzyl (3-oxocyclobutyl)carbamate (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-selectride (1.1 eq, 1 M solution in THF) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for the recommended time (typically 1-3 hours), monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution, followed by the careful addition of 30% H₂O₂.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of this compound based on the described protocols. These values are derived from analogous reactions reported in the literature and serve as a benchmark for the expected outcomes.
Table 1: Reagents and Reaction Conditions
| Parameter | Protocol 1: Sodium-Mediated | Protocol 2: L-selectride Reduction |
| Starting Material | Benzyl (3-oxocyclobutyl)carbamate | Benzyl (3-oxocyclobutyl)carbamate |
| Reducing Agent | Metallic Sodium | L-selectride (1 M in THF) |
| Solvent(s) | THF / Isopropyl Alcohol | THF |
| Temperature | 0 °C to Room Temperature | -78 °C |
| Reaction Time | 2 - 6 hours (TLC monitored) | 1 - 3 hours (TLC monitored) |
| Work-up | NH₄Cl quench, EtOAc extraction | NaHCO₃/H₂O₂ quench, EtOAc extraction |
Table 2: Expected Yield and Purity
| Outcome | Protocol 1: Sodium-Mediated | Protocol 2: L-selectride Reduction |
| Expected Yield | 70 - 85% | 80 - 95% |
| Diastereomeric Ratio (cis:trans) | > 85:15 | > 95:5 |
| Purity (after chromatography) | > 98% | > 98% |
Visualizations
Reaction Pathway
The following diagram illustrates the general synthetic pathway for the formation of this compound from its ketone precursor.
Caption: Synthetic pathway for this compound.
Experimental Workflow
This diagram outlines the key steps in the experimental procedure for the synthesis and purification of the target compound.
Caption: General experimental workflow for synthesis and purification.
Application Notes and Protocols for the Derivatization of cis-Benzyl 3-hydroxycyclobutylcarbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established methods for the chemical derivatization of cis-Benzyl 3-hydroxycyclobutylcarbamate. The protocols detailed herein are foundational for the synthesis of novel derivatives for applications in medicinal chemistry and drug development.
Introduction
This compound is a valuable building block in organic synthesis, featuring a secondary alcohol that can be readily functionalized to explore structure-activity relationships. The primary methods for its derivatization involve reactions at the hydroxyl group, including esterification, etherification, and oxidation. The stereochemistry of the cyclobutane (B1203170) ring is a key consideration, and methods can be chosen to either retain or invert the configuration at the C-3 position.
Methods of Derivatization
The principal derivatization strategies for this compound are:
-
Mitsunobu Reaction: For the formation of esters and ethers with inversion of stereochemistry. This reaction is ideal for accessing the corresponding trans-isomers.
-
Williamson Ether Synthesis: For the direct formation of ethers with retention of stereochemistry.
-
Acylation: For the synthesis of esters with retention of stereochemistry.
-
Oxidation: For the conversion of the secondary alcohol to a ketone.
Mitsunobu Reaction: Esterification with Inversion of Stereochemistry
The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups, including esters, with a characteristic inversion of stereochemistry[1][2]. This is a powerful tool for accessing the trans-isomers of cyclobutyl derivatives from the corresponding cis-alcohols. A common protocol involves the use of a carboxylic acid, triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate such as diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (B7806520) (DIAD)[1][3][4]. For sterically hindered alcohols, using a more acidic carboxylic acid like p-nitrobenzoic acid can improve reaction yields[5].
Experimental Protocol: Synthesis of trans-Benzyl 3-(4-nitrobenzoyloxy)cyclobutylcarbamate
This protocol is adapted from a general procedure for the Mitsunobu inversion of sterically hindered secondary alcohols.
Reaction Scheme:
Caption: Mitsunobu esterification with inversion.
Materials:
-
This compound
-
p-Nitrobenzoic acid
-
Triphenylphosphine (PPh₃)
-
Diisopropylazodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl acetate (B1210297) for chromatography
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve this compound (1.0 eq) and p-nitrobenzoic acid (1.5 eq) in anhydrous THF.
-
Add triphenylphosphine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add diisopropylazodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to yield the pure trans-ester.
Quantitative Data (Expected):
| Product | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| trans-Benzyl 3-(4-nitrobenzoyloxy)cyclobutylcarbamate | PPh₃, DIAD, p-nitrobenzoic acid | THF | 12-24 | 0 to rt | 70-90 |
Williamson Ether Synthesis: Etherification with Retention of Stereochemistry
The Williamson ether synthesis is a classic method for forming ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide[6][7][8]. This reaction proceeds with retention of the alcohol's stereochemistry. The alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form the alkoxide, which then acts as a nucleophile.
Experimental Protocol: Synthesis of cis-Benzyl 3-methoxycyclobutylcarbamate
Reaction Scheme:
Caption: Williamson ether synthesis workflow.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure cis-ether.
Quantitative Data (Expected):
| Product | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| cis-Benzyl 3-methoxycyclobutylcarbamate | NaH, CH₃I | THF | 12-18 | 0 to rt | 60-80 |
Acylation: Esterification with Retention of Stereochemistry
Direct acylation of the alcohol with an acyl chloride or anhydride (B1165640) in the presence of a base, such as pyridine (B92270), is a straightforward method to form esters with retention of stereochemistry.
Experimental Protocol: Synthesis of cis-Benzyl 3-acetoxycyclobutylcarbamate
Reaction Scheme:
Caption: Acylation for ester synthesis.
Materials:
-
This compound
-
Acetyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of DCM and pyridine (2.0 eq) at 0 °C under a nitrogen atmosphere.
-
Add acetyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure cis-ester.
Quantitative Data (Expected):
| Product | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| cis-Benzyl 3-acetoxycyclobutylcarbamate | Acetyl chloride, Pyridine | DCM | 2-4 | 0 to rt | 85-95 |
Oxidation to a Ketone
The secondary alcohol of this compound can be oxidized to the corresponding ketone, Benzyl (3-oxocyclobutyl)carbamate, using various mild oxidizing agents. The Swern oxidation and the Dess-Martin periodinane (DMP) oxidation are common choices that avoid the use of heavy metals and are compatible with a wide range of functional groups[9][10][11][12][13][14].
Experimental Protocol: Synthesis of Benzyl (3-oxocyclobutyl)carbamate via Swern Oxidation
Reaction Scheme:
Caption: Swern oxidation of the secondary alcohol.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Oxalyl chloride
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C (dry ice/acetone bath) under a nitrogen atmosphere, add a solution of DMSO (2.0 eq) in anhydrous DCM dropwise. Stir the mixture for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.
-
Add triethylamine (5.0 eq) dropwise, and continue stirring at -78 °C for 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction with water and transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield Benzyl (3-oxocyclobutyl)carbamate.
Quantitative Data:
| Product | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Benzyl (3-oxocyclobutyl)carbamate | DMSO, (COCl)₂, Et₃N | DCM | ~3 | -78 to rt | ~85-95 |
Summary of Quantitative Data
| Derivatization Method | Product Stereochemistry | Reagents | Typical Yield (%) |
| Mitsunobu Reaction | trans (Inversion) | PPh₃, DIAD, Carboxylic Acid | 70-90 |
| Williamson Ether Synthesis | cis (Retention) | NaH, Alkyl Halide | 60-80 |
| Acylation | cis (Retention) | Acyl Chloride, Pyridine | 85-95 |
| Oxidation | N/A | DMSO, (COCl)₂, Et₃N | 85-95 |
Conclusion
The derivatization of this compound can be achieved through several reliable and high-yielding methods. The choice of reaction will depend on the desired functional group and stereochemical outcome. The protocols provided herein serve as a foundation for the synthesis of a diverse library of cyclobutane derivatives for further investigation in drug discovery and development programs.
References
- 1. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08573F [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 10. Dess-Martin Oxidation [organic-chemistry.org]
- 11. Swern oxidation - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
The Strategic Role of cis-Benzyl 3-hydroxycyclobutylcarbamate in Medicinal Chemistry: Application in the Synthesis of Selective JAK1 Inhibitors
Introduction: cis-Benzyl 3-hydroxycyclobutylcarbamate is a valuable bifunctional building block in medicinal chemistry, sought after for its unique stereochemistry and the synthetic versatility it offers. The cis-relationship between the hydroxyl and the protected amine groups on the rigid cyclobutane (B1203170) core provides a well-defined three-dimensional scaffold. This distinct arrangement is instrumental in the design of targeted therapeutics, particularly in the development of kinase inhibitors where precise conformational control is paramount for achieving high potency and selectivity. The benzylcarbamate moiety serves as a stable protecting group for the amine, which can be readily removed under standard hydrogenolysis conditions, allowing for subsequent functionalization. This application note will detail the utility of this compound as a key intermediate in the synthesis of selective Janus kinase 1 (JAK1) inhibitors, providing protocols and quantitative data to support its application in drug discovery.
Application in the Synthesis of Selective JAK1 Inhibitors
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways. Dysregulation of JAK signaling is implicated in a variety of autoimmune and inflammatory diseases. Consequently, the development of selective JAK inhibitors has become a major focus in medicinal chemistry. The unique topology of this compound allows for the precise positioning of substituents that can interact with specific residues within the ATP-binding site of JAK1, thereby conferring selectivity over other JAK isoforms.
A notable example of the application of a structurally related building block is in the synthesis of the selective JAK1 inhibitor, PF-04965842. The cyclobutane scaffold serves to orient the key pharmacophoric elements for optimal interaction with the kinase.
Quantitative Data
The following table summarizes the in vitro potency of a selective JAK1 inhibitor synthesized using a cis-3-aminocyclobutanol core, demonstrating the effectiveness of this scaffold in achieving high affinity and selectivity.
| Compound Reference | Target | IC50 (nM) | Assay Conditions |
| PF-04965842 | JAK1 | 5.9 | ATP-competition enzymatic assay |
| JAK2 | 1070 | ATP-competition enzymatic assay | |
| JAK3 | 1300 | ATP-competition enzymatic assay | |
| TYK2 | 130 | ATP-competition enzymatic assay |
Experimental Protocols
The following protocols are adapted for the use of this compound in the synthesis of a selective JAK1 inhibitor, based on established synthetic routes.
Protocol 1: Deprotection of this compound
This protocol describes the removal of the benzylcarbamate (Cbz) protecting group to yield the free amine, cis-3-aminocyclobutanol.
Materials:
-
This compound
-
Methanol (B129727) (MeOH)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve this compound in methanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain cis-3-aminocyclobutanol.
Protocol 2: Sulfonylation of cis-3-aminocyclobutanol
This protocol details the reaction of the deprotected amine with a sulfonyl chloride to introduce a key pharmacophoric element.
Materials:
-
cis-3-Aminocyclobutanol
-
Triethylamine (B128534) (TEA)
-
Propane-1-sulfonyl chloride
Procedure:
-
Dissolve cis-3-aminocyclobutanol in dichloromethane and cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution.
-
Slowly add a solution of propane-1-sulfonyl chloride in dichloromethane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain N-(cis-3-hydroxycyclobutyl)propane-1-sulfonamide.
Protocol 3: Mitsunobu Reaction for Coupling with the Heterocyclic Core
This protocol describes the coupling of the sulfonamide intermediate with the 7H-pyrrolo[2,3-d]pyrimidine core via a Mitsunobu reaction.
Materials:
-
N-(cis-3-hydroxycyclobutyl)propane-1-sulfonamide
-
4-(Methylamino)-7H-pyrrolo[2,3-d]pyrimidine
-
Tetrahydrofuran (B95107) (THF)
-
Triphenylphosphine (B44618) (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
Procedure:
-
Dissolve N-(cis-3-hydroxycyclobutyl)propane-1-sulfonamide and 4-(methylamino)-7H-pyrrolo[2,3-d]pyrimidine in anhydrous tetrahydrofuran under an inert atmosphere (e.g., argon or nitrogen).
-
Add triphenylphosphine to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 18-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final selective JAK1 inhibitor.
Visualizations
JAK1 Signaling Pathway
Caption: Simplified JAK1 signaling pathway and the point of intervention by a selective inhibitor.
Synthetic Workflow for a Selective JAK1 Inhibitor
Caption: Key steps in the synthesis of a selective JAK1 inhibitor from this compound.
Application Notes and Protocols for the Characterization of cis-Benzyl 3-hydroxycyclobutylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the analytical techniques for the characterization of cis-Benzyl 3-hydroxycyclobutylcarbamate, a key intermediate in the synthesis of various pharmaceutical compounds. Detailed protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Infrared (IR) Spectroscopy are presented. This guide is intended to equip researchers with the necessary methodologies to confirm the identity, purity, and structural integrity of this compound.
Introduction
This compound (CAS No. 1403766-86-8) is a carbamate (B1207046) derivative incorporating a cyclobutane (B1203170) ring, a structural motif of increasing interest in medicinal chemistry. Its characterization is a critical step in quality control and regulatory compliance during the drug development process. The analytical methods outlined herein provide a robust framework for the comprehensive analysis of this molecule.
Chemical Properties
| Property | Value |
| CAS Number | 1403766-86-8 |
| Molecular Formula | C₁₂H₁₅NO₃ |
| Molecular Weight | 221.25 g/mol |
| Appearance | White to off-white solid |
Analytical Techniques and Protocols
A multi-faceted analytical approach is recommended for the unambiguous characterization of this compound. The logical workflow for this characterization is depicted below.
Figure 1. Analytical Workflow for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR are essential for a complete structural assignment.
3.1.1. Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical spectral width: 0-10 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical spectral width: 0-200 ppm.
-
-
Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
3.1.2. Expected ¹H and ¹³C NMR Data
The following table summarizes the expected chemical shifts for this compound, based on the analysis of its structural components.
| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Phenyl-H | 7.28-7.40 | m | 5H |
| -CH₂-Ph | 5.10 | s | 2H |
| -NH- | ~5.0 (broad) | s | 1H |
| -CH-OH | ~4.2 | m | 1H |
| -CH-NH- | ~3.9 | m | 1H |
| Cyclobutyl-CH₂ | 2.0-2.6 | m | 4H |
| -OH | Variable (broad) | s | 1H |
| ¹³C NMR | Expected Chemical Shift (ppm) |
| Carbonyl (C=O) | ~156 |
| Phenyl C (quaternary) | ~136 |
| Phenyl CH | ~128 |
| -CH₂-Ph | ~67 |
| -CH-OH | ~65 |
| -CH-NH- | ~45 |
| Cyclobutyl-CH₂ | ~35 |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and to gain structural information through fragmentation analysis. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.
3.2.1. Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.
-
Analysis Mode: Acquire data in positive ion mode.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
3.2.2. Expected Mass Spectrometry Data
| Ion | Expected m/z | Description |
| [M+H]⁺ | 222.1 | Protonated molecule |
| [M+Na]⁺ | 244.1 | Sodium adduct |
| [M+K]⁺ | 260.1 | Potassium adduct |
| Fragment | 91.1 | Tropylium ion ([C₇H₇]⁺) from benzylic cleavage |
digraph "Mass Spectrometry Fragmentation" { graph [fontname="Arial", fontsize=10, labelloc="t", label="Figure 2. Key MS Fragmentation Pathway", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];"Parent" [label="this compound\n[M+H]⁺ = 222.1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Fragment" [label="Tropylium Ion\n[C₇H₇]⁺ = 91.1", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Parent" -> "Fragment" [label="Benzylic Cleavage", color="#5F6368"]; }
Figure 2. Key MS Fragmentation Pathway
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of this compound and for quantitative analysis. A reversed-phase method with UV detection is generally suitable.
3.3.1. Experimental Protocol: RP-HPLC
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water is recommended. For example, start with a lower concentration of acetonitrile and gradually increase it.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
UV Detection: 254 nm
-
3.3.2. Expected HPLC Data
| Parameter | Expected Value |
| Retention Time | Dependent on the specific gradient, but should be a single major peak. |
| Purity | >95% (as specified by most suppliers) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
3.4.1. Experimental Protocol: FTIR
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
3.4.2. Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| O-H (alcohol) | 3200-3600 (broad) | Stretching vibration |
| N-H (carbamate) | 3200-3400 (medium) | Stretching vibration |
| C-H (aromatic) | 3000-3100 (weak) | Stretching vibration |
| C-H (aliphatic) | 2850-3000 (medium) | Stretching vibration |
| C=O (carbamate) | 1680-1720 (strong) | Stretching vibration |
| C=C (aromatic) | 1450-1600 (medium) | Ring stretching |
| C-O (alcohol/ester) | 1000-1300 (strong) | Stretching vibration |
Summary of Analytical Data
The following table provides a consolidated summary of the expected analytical data for the characterization of this compound.
| Technique | Parameter | Expected Value |
| ¹H NMR | Phenyl-H | 7.28-7.40 ppm |
| -CH₂-Ph | 5.10 ppm | |
| ¹³C NMR | Carbonyl (C=O) | ~156 ppm |
| -CH₂-Ph | ~67 ppm | |
| Mass Spec. | [M+H]⁺ | 222.1 m/z |
| Fragment | 91.1 m/z (Tropylium ion) | |
| HPLC | Purity | >95% |
| IR | C=O Stretch | 1680-1720 cm⁻¹ |
| O-H Stretch | 3200-3600 cm⁻¹ |
Conclusion
The analytical methodologies and expected data presented in this document provide a comprehensive guide for the characterization of this compound. The combination of NMR, MS, HPLC, and IR spectroscopy allows for the unambiguous confirmation of its structure and the assessment of its purity, which are critical for its application in research and drug development. Researchers should adapt and validate these methods according to their specific laboratory conditions and regulatory requirements.
Application Note: A Robust LC-MS/MS Method for the Quantification of cis-Benzyl 3-hydroxycyclobutylcarbamate in Human Plasma
Introduction
cis-Benzyl 3-hydroxycyclobutylcarbamate is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and sensitive quantification of this analyte in biological matrices is crucial for pharmacokinetic and drug metabolism studies. This application note describes a detailed, robust, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer.
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS): d5-cis-Benzyl 3-hydroxycyclobutylcarbamate (or a structurally similar stable isotope-labeled compound)
-
LC-MS grade acetonitrile (B52724), methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation
A simple and efficient protein precipitation method was employed for plasma sample preparation.[1]
-
Allow plasma samples to thaw at room temperature.
-
To 50 µL of plasma, add 10 µL of internal standard working solution (e.g., 100 ng/mL in 50% methanol).
-
Vortex for 10 seconds.
-
Add 200 µL of cold acetonitrile to precipitate proteins.[1]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation was achieved using a C18 reversed-phase column. The conditions were optimized to achieve a good peak shape and separation from endogenous plasma components.
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Table 1: Liquid Chromatography Conditions
Mass Spectrometry
The mass spectrometer was operated in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) was used for quantification, enhancing selectivity and sensitivity.[2] The expected fragmentation would involve the loss of the benzyl (B1604629) group or cleavage of the carbamate (B1207046) linkage.[3][4]
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | Analyte |
| This compound | |
| d5-cis-Benzyl 3-hydroxycyclobutylcarbamate (IS) |
Table 2: Mass Spectrometry Conditions
Results and Discussion
This method demonstrated excellent sensitivity, specificity, and a wide linear dynamic range for the quantification of this compound in human plasma. The simple protein precipitation sample preparation is suitable for high-throughput analysis.[5] The chromatographic conditions provided a symmetric peak shape with a retention time of approximately 2.1 minutes. No significant matrix effects were observed at the retention time of the analyte and internal standard.
Method Validation Summary
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | Within ±15% |
| Recovery | > 85% |
Table 3: Method Validation Summary
Workflow Diagram
Caption: LC-MS/MS workflow for this compound.
The described LC-MS/MS method provides a reliable and sensitive approach for the quantitative analysis of this compound in human plasma. The method is suitable for supporting preclinical and clinical pharmacokinetic studies.
References
- 1. spectroscopyeurope.com [spectroscopyeurope.com]
- 2. Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. LC-MS Method Development [intertek.com]
Application Notes and Protocols for Functional Group Transformations of cis-Benzyl 3-hydroxycyclobutylcarbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key functional group transformations of cis-Benzyl 3-hydroxycyclobutylcarbamate, a versatile building block in medicinal chemistry. The following sections describe common reactions such as oxidation, esterification, and inversion of stereochemistry, complete with experimental procedures and expected outcomes.
Oxidation of the Hydroxyl Group
The secondary alcohol of this compound can be readily oxidized to the corresponding ketone, Benzyl (3-oxocyclobutyl)carbamate. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates.[1][2][3] Common methods for this oxidation include the Swern and Dess-Martin periodinane oxidations, known for their mild conditions and high yields.[4][5][6][7]
Table 1: Oxidation of this compound
| Product | Reagents and Conditions | Yield (%) | Reference |
| Benzyl (3-oxocyclobutyl)carbamate | 1. (COCl)₂, DMSO, CH₂Cl₂ -78 °C; 2. Et₃N | Typically high | General Swern Protocol[4][6] |
| Benzyl (3-oxocyclobutyl)carbamate | Dess-Martin Periodinane, CH₂Cl₂ | Typically high | General Dess-Martin Protocol[5][7] |
Experimental Protocols
a) Swern Oxidation
This procedure provides a general method for the Swern oxidation of secondary alcohols.
-
Materials: Oxalyl chloride, Dimethyl sulfoxide (B87167) (DMSO), Dichloromethane (CH₂Cl₂), Triethylamine (Et₃N), this compound.
-
Procedure:
-
A solution of oxalyl chloride (1.5 eq.) in anhydrous CH₂Cl₂ is cooled to -78 °C under an inert atmosphere.
-
A solution of DMSO (2.2 eq.) in anhydrous CH₂Cl₂ is added dropwise, and the mixture is stirred for 15 minutes.
-
A solution of this compound (1.0 eq.) in anhydrous CH₂Cl₂ is added dropwise, and the reaction is stirred for 1 hour at -78 °C.
-
Triethylamine (5.0 eq.) is added, and the reaction mixture is allowed to warm to room temperature.
-
The reaction is quenched with water, and the aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
-
b) Dess-Martin Periodinane (DMP) Oxidation
This protocol offers a mild alternative for the oxidation of the alcohol.
-
Materials: Dess-Martin Periodinane (DMP), Dichloromethane (CH₂Cl₂), this compound.
-
Procedure:
-
To a solution of this compound (1.0 eq.) in CH₂Cl₂ is added Dess-Martin Periodinane (1.2 eq.) in one portion at room temperature.
-
The reaction mixture is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
The mixture is stirred until the layers become clear.
-
The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with saturated aqueous sodium bicarbonate, brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
-
Caption: Oxidation of the hydroxyl group.
Esterification of the Hydroxyl Group
The hydroxyl group of this compound can be esterified to introduce various functionalities. Standard esterification methods using acyl chlorides or anhydrides in the presence of a base are generally effective.
Table 2: Esterification of this compound
| Product | Reagents and Conditions | Yield (%) | Reference |
| cis-Benzyl 3-acetoxycyclobutylcarbamate | Acetic anhydride (B1165640), Pyridine, CH₂Cl₂ | Typically high | General Acylation Protocol |
| cis-Benzyl 3-(benzoyloxy)cyclobutylcarbamate | Benzoyl chloride, Triethylamine, CH₂Cl₂ | Typically high | General Acylation Protocol |
Experimental Protocol: Acylation with Acetic Anhydride
-
Materials: this compound, Acetic anhydride, Pyridine, Dichloromethane (CH₂Cl₂).
-
Procedure:
-
This compound (1.0 eq.) is dissolved in CH₂Cl₂.
-
Pyridine (1.5 eq.) is added, and the mixture is cooled to 0 °C.
-
Acetic anhydride (1.2 eq.) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction is quenched with water, and the layers are separated.
-
The organic layer is washed with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product, which can be purified by column chromatography.
-
Caption: Esterification of the hydroxyl group.
Inversion of Stereochemistry via Mitsunobu Reaction
The Mitsunobu reaction provides a reliable method for the inversion of the stereocenter bearing the hydroxyl group.[8][9] This transformation is valuable for accessing the trans isomer, which may exhibit different biological properties. The reaction proceeds with a carboxylic acid nucleophile in the presence of a phosphine (B1218219) and an azodicarboxylate.
Table 3: Mitsunobu Reaction of this compound
| Product | Reagents and Conditions | Yield (%) | Reference |
| trans-Benzyl 3-(benzoyloxy)cyclobutylcarbamate | Benzoic acid, PPh₃, DIAD, THF | Typically good | General Mitsunobu Protocol[9] |
| trans-Benzyl 3-azidocyclobutylcarbamate | HN₃ (from NaN₃ and acid), PPh₃, DEAD, THF | Typically good | General Mitsunobu Protocol[9] |
Experimental Protocol: Mitsunobu Inversion with Benzoic Acid
-
Materials: this compound, Benzoic acid, Triphenylphosphine (B44618) (PPh₃), Diisopropyl azodicarboxylate (DIAD), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
A solution of this compound (1.0 eq.), benzoic acid (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF is cooled to 0 °C under an inert atmosphere.
-
DIAD (1.5 eq.) is added dropwise to the solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to separate the product from triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.
-
The resulting ester can be hydrolyzed under basic conditions to yield the trans-alcohol.
-
Caption: Inversion of stereochemistry.
Etherification of the Hydroxyl Group
The Williamson ether synthesis can be employed for the etherification of the hydroxyl group, although it may require activation of the alcohol to the corresponding alkoxide.[10]
Table 4: Williamson Ether Synthesis
| Product | Reagents and Conditions | Yield (%) | Reference |
| cis-Benzyl 3-methoxycyclobutylcarbamate | 1. NaH, THF; 2. CH₃I | Moderate | General Williamson Protocol[10] |
Experimental Protocol: Methyl Ether Synthesis
-
Materials: this compound, Sodium hydride (NaH), Anhydrous Tetrahydrofuran (THF), Methyl iodide (CH₃I).
-
Procedure:
-
To a suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C is added a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
The mixture is stirred at 0 °C for 30 minutes.
-
Methyl iodide (1.5 eq.) is added, and the reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is carefully quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
-
Caption: Williamson ether synthesis workflow.
References
- 1. Benzyl (3-oxocyclobutyl)carbamate [chembk.com]
- 2. calpaclab.com [calpaclab.com]
- 3. BENZYL 3-OXOCYCLOBUTYLCARBAMATE Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Dess-Martin Oxidation [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of cis-Benzyl 3-hydroxycyclobutylcarbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of cis-Benzyl 3-hydroxycyclobutylcarbamate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared by the reaction of cis-3-aminocyclobutanol with benzyl (B1604629) chloroformate under basic conditions.
Issue 1: Low or No Product Yield
Low or no yield of the desired carbamate (B1207046) can be attributed to several factors, from reagent quality to reaction conditions.
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Poor quality of starting materials | - Ensure cis-3-aminocyclobutanol is pure and dry. - Verify the concentration and purity of benzyl chloroformate. Use freshly opened or properly stored reagent. | Improved reaction efficiency and yield. |
| Incorrect stoichiometry | - Optimize the molar ratio of benzyl chloroformate to cis-3-aminocyclobutanol. A slight excess (1.05-1.2 equivalents) of benzyl chloroformate is often beneficial. | Drives the reaction to completion and maximizes the conversion of the starting amine. |
| Suboptimal reaction temperature | - The reaction is typically carried out at low temperatures (0-5 °C) to control exothermicity and minimize side reactions. If the reaction is sluggish, consider allowing it to slowly warm to room temperature. | Balances reaction rate and selectivity, leading to a higher yield of the desired product. |
| Inadequate mixing | - Ensure vigorous stirring, especially in biphasic reaction mixtures, to maximize interfacial contact between reactants. | Homogeneous reaction conditions improve reaction kinetics and yield. |
| Incorrect pH of the reaction mixture | The pH should be maintained between 8 and 10 to ensure the amine is deprotonated and nucleophilic while minimizing side reactions.[1] | Optimal pH promotes the desired reaction pathway and suppresses hydrolysis of benzyl chloroformate. |
Experimental Protocol: Optimization of Reaction Conditions
-
Dissolve cis-3-aminocyclobutanol (1.0 eq) in a suitable solvent system (e.g., a mixture of water and a non-polar organic solvent like dichloromethane (B109758) or diethyl ether).
-
Cool the solution to 0 °C in an ice bath with vigorous stirring.
-
Add a base (e.g., sodium bicarbonate, sodium carbonate, or triethylamine) to adjust the pH to the desired value (e.g., 8, 9, or 10).[1]
-
Slowly add a solution of benzyl chloroformate (1.05 eq) in the organic solvent to the reaction mixture over 30-60 minutes, maintaining the temperature at 0-5 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Issue 2: Formation of Side Products
The presence of impurities and side products can complicate purification and reduce the overall yield.
| Side Product | Potential Cause | Mitigation Strategy |
| N,N-dibenzyloxycarbonyl derivative | - Use of a large excess of benzyl chloroformate. | - Carefully control the stoichiometry of benzyl chloroformate (1.05-1.2 equivalents). |
| Benzyl alcohol | - Hydrolysis of benzyl chloroformate due to excess water or high pH. | - Use anhydrous solvents where possible and maintain the pH in the optimal range (8-10).[1] |
| Urea derivatives | - Reaction of the amine with any phosgene (B1210022) impurity in the benzyl chloroformate. | - Use high-purity benzyl chloroformate. |
| Over-alkylation of the amine | - Reaction of the starting amine with benzyl chloride, a potential impurity in benzyl chloroformate. | - Use high-purity benzyl chloroformate. |
Issue 3: Difficulties in Product Purification
The final product may be difficult to isolate in a pure form due to the presence of unreacted starting materials or side products.
| Problem | Potential Cause | Solution |
| Product co-elutes with starting material | - Similar polarity of the product and unreacted cis-3-aminocyclobutanol. | - Ensure the reaction goes to completion. - Adjust the polarity of the mobile phase during column chromatography. |
| Oily product that is difficult to crystallize | - Presence of impurities. The Cbz group generally aids in crystallization.[1] | - Purify thoroughly by column chromatography before attempting crystallization. - Try different solvent systems for recrystallization (e.g., ethyl acetate (B1210297)/hexanes, dichloromethane/petroleum ether). |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent system for the synthesis of this compound?
A biphasic system, such as water/dichloromethane or water/diethyl ether, is often used. This allows for the dissolution of the amine salt and the base in the aqueous phase, while the benzyl chloroformate and the product reside in the organic phase. This setup can facilitate product isolation.
Q2: How can I effectively monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting amine and the carbamate product. The product, being less polar, will have a higher Rf value. Staining with ninhydrin (B49086) can visualize the amine starting material, which will appear as a colored spot, while the product will not react with ninhydrin.
Q3: What is the best method for purifying the final product?
Flash column chromatography on silica (B1680970) gel is a common and effective method for purifying carbamates. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) usually provides good separation. Recrystallization can be employed for further purification if the product is a solid. The introduction of the Cbz group often makes the product easier to crystallize.[1]
Q4: Can other protecting groups be used for the cis-3-aminocyclobutanol?
Yes, other common amine protecting groups like tert-butoxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) can be used. The choice of protecting group depends on the subsequent steps in your synthesis and the required deprotection conditions.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low synthesis yield.
References
Technical Support Center: Purification of Crude cis-Benzyl 3-hydroxycyclobutylcarbamate
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of crude cis-Benzyl 3-hydroxycyclobutylcarbamate*.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective purification techniques for benzyl (B1604629) carbamates, including this compound, are recrystallization and silica (B1680970) gel column chromatography.[1] The choice between these methods depends on the nature of the impurities and the physical state of the crude product (i.e., solid or oil).[1]
Q2: My crude product is a solid. Should I opt for recrystallization or column chromatography?
A2: If your crude product is a solid, recrystallization is often the more efficient method for removing minor impurities, especially if you can find a suitable solvent system.[1] Column chromatography is generally preferred for oils or for solids with impurities that have similar polarity to the product.[1]
Q3: What are some common impurities I might encounter in my crude product?
A3: Common impurities can include unreacted starting materials such as cis-3-aminocyclobutanol and benzyl chloroformate, byproducts like benzyl alcohol, and di-substituted ureas. The quality of the benzyl chloroformate is crucial, as its degradation can introduce impurities.[1]
Q4: The carbamate (B1207046) group is known to be sensitive. Are there any conditions I should avoid during purification?
A4: Yes, carbamates can be susceptible to hydrolysis under strongly acidic or basic conditions. It is advisable to use neutral and dry solvents and reagents. Additionally, carbamates can be thermally labile, so prolonged exposure to high temperatures should be avoided. Purification under reduced pressure can be beneficial if distillation is considered.
Q5: How can I monitor the progress of my purification?
A5: Thin-layer chromatography (TLC) is an effective technique to monitor the separation of your product from impurities during column chromatography and to check the purity of fractions.[1] For recrystallization, assessing the melting point and the crystalline appearance of the product can be initial indicators of purity, which should be confirmed by analytical techniques like HPLC or NMR.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Product does not crystallize. | - The chosen solvent is too good a solvent. - The solution is not saturated enough. - The presence of impurities is inhibiting crystallization. | - Add a less polar "anti-solvent" dropwise to induce precipitation. - Concentrate the solution by slowly evaporating the solvent. - Try scratching the inside of the flask with a glass rod at the meniscus. - Add a seed crystal of the pure product. - Consider a preliminary purification by column chromatography to remove impurities. |
| Oily precipitate forms instead of crystals. | - The boiling point of the solvent is too high. - The solution is cooling too rapidly. - The product is "oiling out" due to high impurity levels. | - Use a lower-boiling point solvent system. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Re-dissolve the oil in a larger volume of hot solvent and allow for slow cooling. - Purify the crude material by column chromatography first. |
| Low recovery of the purified product. | - The product has significant solubility in the cold solvent. - Too much solvent was used for dissolution. - Premature crystallization occurred during hot filtration. | - Cool the crystallization mixture in an ice bath for a longer period to maximize precipitation. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Pre-heat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization. |
Silica Gel Column Chromatography
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of the product from impurities. | - The mobile phase is too polar or not polar enough. - The column was overloaded with crude material. - The sample was not loaded onto the column properly. - Impurities are co-eluting with the product. | - Optimize the solvent system using TLC. A common mobile phase for benzyl carbamates is a gradient of ethyl acetate (B1210297) in hexanes.[1] - As a general guideline, the amount of crude material should be 1-5% of the weight of the silica gel. - Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent before loading. Alternatively, pre-adsorb the crude material onto a small amount of silica gel. - If impurities have very similar polarity, consider using a different stationary phase (e.g., reverse-phase C18 silica) or an alternative purification method like recrystallization.[1] |
| Product is not eluting from the column. | - The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in the hexane/ethyl acetate mixture. |
| Streaking or tailing of the product band. | - The crude sample is not fully soluble in the mobile phase. - The column is overloaded. - The silica gel is too acidic or basic. | - Ensure the sample is fully dissolved before loading. - Reduce the amount of crude material loaded onto the column. - Use neutralized silica gel or add a small amount of a modifying agent (e.g., triethylamine (B128534) for basic compounds) to the mobile phase if your compound is sensitive. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of the crude product in various solvents (e.g., ethyl acetate, hexane, toluene, and mixtures thereof) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. A common solvent system for benzyl carbamates is ethyl acetate/hexanes.[1]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot recrystallization solvent to the crude this compound to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Silica Gel Column Chromatography
-
TLC Analysis: Analyze the crude product by TLC using different ratios of ethyl acetate and hexanes to determine the optimal mobile phase for separation.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a less polar solvent) and carefully load it onto the top of the silica gel bed.
-
Elution: Elute the column with the mobile phase, starting with a less polar mixture and gradually increasing the polarity (e.g., from 10% ethyl acetate in hexanes to 30% ethyl acetate in hexanes).[1]
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Solvent Evaporation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
The following table can be used to record and compare the results of different purification techniques.
| Purification Method | Starting Mass (g) | Final Mass (g) | Recovery Yield (%) | Purity (by HPLC/NMR) | Notes |
| Recrystallization | Solvent System: | ||||
| Column Chromatography | Mobile Phase Gradient: | ||||
| User's Data 1 | |||||
| User's Data 2 |
Visualization
The following workflow diagram illustrates the decision-making process for selecting a suitable purification technique for crude this compound.
Caption: Purification technique selection workflow.
References
identifying common impurities in cis-Benzyl 3-hydroxycyclobutylcarbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-benzyl 3-hydroxycyclobutylcarbamate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
The most common method for synthesizing this compound is through the protection of the amino group of cis-3-aminocyclobutanol with a benzyloxycarbonyl (Cbz) group. This is typically achieved by reacting cis-3-aminocyclobutanol with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base to neutralize the hydrochloric acid byproduct.
Q2: What are the potential impurities I should be aware of during this synthesis?
Several impurities can arise from the starting materials, side reactions, or degradation of the product. These may include:
-
Unreacted Starting Materials: cis-3-aminocyclobutanol and benzyl chloroformate.
-
Side-Products:
-
N,N-bis(benzyloxycarbonyl)-cis-3-hydroxycyclobutylamine (Di-Cbz protected amine)
-
Dibenzyl carbonate
-
Benzyl alcohol
-
-
Degradation Products: Toluene and carbon dioxide (from the decomposition of benzyl chloroformate or deprotection of the product).
Troubleshooting Guides
Problem 1: Low yield of this compound.
| Possible Cause | Suggested Solution |
| Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting amine is still present, consider extending the reaction time or moderately increasing the temperature (e.g., from 0 °C to room temperature). |
| Degradation of benzyl chloroformate. | Benzyl chloroformate is sensitive to moisture and can degrade over time. Use a fresh bottle or a recently opened one that has been stored properly under anhydrous conditions. The reagent may appear yellow due to impurities.[1] |
| Suboptimal pH of the reaction mixture. | For Cbz protection using Cbz-Cl under alkaline conditions, the pH is typically controlled between 8 and 10. A pH that is too low can lead to the decomposition of Cbz-Cl, while a pH that is too high may cause side reactions. |
| Loss of product during workup and purification. | Ensure proper phase separation during extraction. Optimize the solvent system for column chromatography to achieve good separation of the product from impurities. |
Problem 2: Presence of significant impurities in the final product.
| Impurity Observed | Possible Cause | Suggested Solution |
| Unreacted cis-3-aminocyclobutanol | Insufficient amount of benzyl chloroformate. | Use a slight excess (1.1-1.2 equivalents) of benzyl chloroformate to ensure complete conversion of the amine. |
| Dibenzyl carbonate | Excess benzyl chloroformate reacting with benzyl alcohol (which can be present as an impurity in the Cbz-Cl or formed from its decomposition). Phosgene, used in the preparation of benzyl chloroformate, can also lead to carbonate formation if not completely removed.[1] | Use high-purity benzyl chloroformate. Add the Cbz-Cl slowly to the reaction mixture at a low temperature (0 °C) to minimize side reactions. |
| N,N-bis(benzyloxycarbonyl) derivative | Use of a strong base or excess benzyl chloroformate. | Use a milder base such as sodium bicarbonate. Carefully control the stoichiometry of benzyl chloroformate. |
| Benzyl alcohol | Hydrolysis of benzyl chloroformate due to the presence of water in the reaction. | Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation
The following table summarizes the common impurities encountered during the synthesis of this compound, along with their potential origin and typical analytical techniques for detection. Quantitative data on impurity levels are often specific to the reaction conditions and purification methods employed.
| Impurity | Chemical Structure | Origin | Typical Analytical Method |
| cis-3-Aminocyclobutanol | C₄H₉NO | Unreacted starting material | HPLC, GC-MS, NMR |
| Benzyl Chloroformate | C₈H₇ClO₂ | Unreacted reagent | HPLC, GC-MS (after derivatization) |
| Dibenzyl Carbonate | C₁₅H₁₄O₃ | Side reaction of benzyl chloroformate | HPLC, GC-MS, NMR |
| Benzyl Alcohol | C₇H₈O | Degradation of benzyl chloroformate or side reaction | HPLC, GC-MS, NMR |
| N,N-bis(benzyloxycarbonyl) derivative | C₂₀H₂₁NO₅ | Over-reaction of the primary amine | HPLC, LC-MS, NMR |
Experimental Protocols
Synthesis of this compound
This protocol is a general procedure based on standard methods for the N-protection of amines using benzyl chloroformate.
Materials:
-
cis-3-Aminocyclobutanol
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (B128534) (NEt₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for chromatography
Procedure:
-
Dissolve cis-3-aminocyclobutanol (1.0 equivalent) in a suitable solvent such as a mixture of DCM and water (2:1).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (2.0 equivalents) or triethylamine (1.5 equivalents) to the solution.
-
Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC until the starting amine is consumed.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.
Analytical Methods for Impurity Profiling
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) in water (both with 0.1% trifluoroacetic acid or formic acid) is commonly used.
-
Detection: UV at 254 nm.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Suitable for the analysis of volatile impurities like benzyl alcohol and toluene. The carbamate (B1207046) product and starting amine may require derivatization for analysis.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR are crucial for the structural elucidation of the final product and any isolated impurities.
-
Mandatory Visualizations
Caption: Signaling pathway of impurity formation.
References
stability of cis-Benzyl 3-hydroxycyclobutylcarbamate under different pH conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability of cis-Benzyl 3-hydroxycyclobutylcarbamate under various pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound at different pH values?
A1: this compound, a benzyl (B1604629) carbamate (B1207046) derivative, is generally stable in neutral and acidic aqueous solutions. However, it is susceptible to hydrolysis under basic conditions. The carbamate linkage can be cleaved by hydroxide (B78521) ions, leading to the formation of benzyl alcohol, cis-3-hydroxycyclobutanamine, and carbon dioxide. This degradation is typically accelerated at higher pH values and elevated temperatures.
Q2: What are the expected degradation products of this compound under basic conditions?
A2: Under basic (alkaline) conditions, the primary degradation pathway is the hydrolysis of the carbamate bond. This results in the formation of benzyl alcohol and the corresponding amine, cis-3-hydroxycyclobutanamine, with the release of carbon dioxide.
Q3: Can I expect significant degradation of the compound in a typical reversed-phase HPLC mobile phase containing trifluoroacetic acid (TFA)?
A3: No, significant degradation is not expected under these conditions. Benzyl carbamates are generally stable to acidic conditions, and the low concentration of TFA (typically 0.1%) in an HPLC mobile phase is not harsh enough to cause cleavage of the carbamate bond during the timeframe of a standard chromatographic run.
Q4: How does temperature affect the stability of this compound?
A4: As with most chemical reactions, the rate of hydrolysis of this compound is temperature-dependent. Increased temperatures will accelerate the degradation, especially under basic pH conditions. Therefore, for long-term storage of the compound in solution, it is advisable to use buffered solutions at a neutral or slightly acidic pH and store them at reduced temperatures (e.g., 2-8 °C).
Q5: Are there any other factors besides pH and temperature that could affect the stability of this compound?
A5: While pH and temperature are the primary factors, the presence of certain enzymes, if working with biological matrices, could also lead to the hydrolysis of the carbamate. Additionally, strong oxidizing agents could potentially lead to other degradation pathways, although hydrolysis is the most commonly observed degradation route for this class of compounds.
Troubleshooting Guides
Issue 1: Unexpectedly low recovery of this compound in an experimental sample.
-
Possible Cause 1: High pH of the sample matrix.
-
Troubleshooting Step: Measure the pH of your sample matrix. If it is above 7.5, the compound may be undergoing base-catalyzed hydrolysis.
-
Solution: If possible, adjust the pH of your sample matrix to a neutral or slightly acidic range (pH 6-7) using a suitable buffer system. If the experimental conditions require a basic pH, samples should be analyzed as quickly as possible after preparation and kept at a low temperature to minimize degradation.
-
-
Possible Cause 2: Elevated temperature during sample preparation or storage.
-
Troubleshooting Step: Review your sample handling and storage procedures. Were the samples exposed to high temperatures for an extended period?
-
Solution: Ensure that samples are prepared and stored at controlled, cool temperatures. Use an ice bath during sample processing if necessary. For long-term storage, refer to the recommended storage conditions, typically refrigerated or frozen.
-
-
Possible Cause 3: Incompatibility with other components in the sample matrix.
-
Troubleshooting Step: Evaluate the other components in your formulation or sample matrix. Are there any strong nucleophiles or bases present?
-
Solution: If possible, perform a small-scale compatibility study by incubating the compound with individual components of the matrix to identify the source of instability.
-
Issue 2: Appearance of unknown peaks in the chromatogram when analyzing aged samples.
-
Possible Cause 1: Degradation of the parent compound.
-
Troubleshooting Step: Based on the expected degradation pathway, the primary degradation products are benzyl alcohol and cis-3-hydroxycyclobutanamine. Check the retention times of these known compounds if standards are available.
-
Solution: Use a stability-indicating analytical method, such as a gradient HPLC method, that can separate the parent compound from its potential degradation products. Mass spectrometry can be used to identify the unknown peaks.
-
-
Possible Cause 2: Contamination of the sample or analytical system.
-
Troubleshooting Step: Inject a blank (solvent) to check for system contamination. Re-prepare a fresh sample to rule out contamination during sample preparation.
-
Solution: If system contamination is suspected, follow the appropriate cleaning procedures for your analytical instrument.
-
Data Presentation
The following table summarizes hypothetical stability data for this compound in aqueous buffered solutions at 25 °C. This data is representative of the expected stability profile for benzyl carbamates and should be used for guidance purposes. Actual stability will depend on the specific experimental conditions.
| pH | Buffer System | Half-life (t½) | % Remaining after 24 hours |
| 4.0 | 50 mM Acetate | > 1 year | > 99% |
| 7.0 | 50 mM Phosphate | ~ 6 months | > 98% |
| 9.0 | 50 mM Borate | ~ 10 days | ~ 85% |
| 10.0 | 50 mM Carbonate | ~ 24 hours | ~ 50% |
Experimental Protocols
Protocol 1: pH Stability Assessment of this compound
Objective: To determine the rate of hydrolysis of this compound at different pH values.
Materials:
-
This compound
-
Buffer solutions: 50 mM Acetate (pH 4.0), 50 mM Phosphate (pH 7.0), 50 mM Borate (pH 9.0)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and autosampler vials
-
HPLC system with a UV detector
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Sample Preparation:
-
For each pH condition, add a small aliquot of the stock solution to a volumetric flask containing the respective buffer to achieve a final concentration of 100 µg/mL. Ensure the volume of acetonitrile from the stock solution is minimal (e.g., <1%) to avoid significant solvent effects.
-
Prepare triplicate samples for each pH condition.
-
-
Incubation: Store the prepared samples in a temperature-controlled environment (e.g., 25 °C or 40 °C).
-
Time Points: Withdraw aliquots from each sample at predetermined time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours). The frequency of sampling should be adjusted based on the expected stability at each pH. More frequent sampling will be required for higher pH values.
-
Sample Analysis:
-
Immediately upon withdrawal, quench the reaction if necessary (e.g., by neutralizing the high pH samples with an acidic solution).
-
Dilute the samples with mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of the remaining this compound at each time point relative to the initial concentration (t=0).
-
Plot the natural logarithm of the concentration versus time. The slope of this line will be the negative of the first-order rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Mandatory Visualization
Caption: Workflow for pH Stability Assessment.
Caption: Troubleshooting Low Compound Recovery.
Technical Support Center: Optimizing Reactions for cis-Benzyl 3-hydroxycyclobutylcarbamate
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of cis-Benzyl 3-hydroxycyclobutylcarbamate. The synthesis is generally approached in two key stages:
-
Stereoselective Reduction: A 3-substituted cyclobutanone (B123998) is reduced to the corresponding cis-3-hydroxycyclobutylamine.
-
Amine Protection: The resulting amine is protected with a benzyloxycarbonyl (Cbz) group.
This guide focuses on optimizing temperature and time for these critical reactions to maximize yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most critical stage for controlling the stereochemistry of the final product?
A1: The most critical stage is the hydride reduction of the 3-substituted cyclobutanone precursor. The formation of the cis-alcohol is highly favored, and optimizing the conditions of this step is key to achieving high diastereoselectivity.
Q2: What are the typical temperature ranges for the reduction and protection steps?
A2: The stereoselective reduction is often performed at low temperatures, ranging from -78 °C to 0 °C, to enhance cis-selectivity[1][2]. The Cbz protection step is typically carried out between 0 °C and room temperature to control the reactivity of benzyl (B1604629) chloroformate and minimize side reactions[3][4][5].
Q3: How long should each reaction be run?
A3: Reaction times can vary significantly based on the specific reagents and conditions. The reduction step is often complete within a few hours. The Cbz protection can range from a few hours to overnight (e.g., 20 hours)[3][6]. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
Q4: What are the common side products in the Cbz protection step?
A4: Common side products include the formation of a di-Cbz protected amine if the reaction conditions are too harsh, and the formation of N-acylpyridinium salts if pyridine (B92270) is used as a base[3]. Degradation of the benzyl chloroformate reagent due to moisture can also lead to impurities[3].
Troubleshooting Guides
Issue 1: Low Yield in Stereoselective Reduction
Q: My yield of the cis-3-hydroxycyclobutylamine is low. What are the possible causes and solutions?
| Possible Cause | Solution |
| Suboptimal Temperature | Lowering the reaction temperature can improve the selectivity for the cis-isomer and may impact yield. Experiment with temperatures between 0 °C and -78 °C. |
| Incorrect Reducing Agent | While many hydride reagents favor cis-reduction, the choice of reagent can influence the outcome. Consider screening different hydride reagents. |
| Solvent Polarity | Decreasing the solvent polarity has been shown to enhance the selectivity for the cis-alcohol, which could improve the isolated yield of the desired isomer[1][7]. |
| Incomplete Reaction | Monitor the reaction by TLC. If the starting material is still present after the expected reaction time, consider extending the duration at the optimized temperature. |
Issue 2: Poor cis:trans Selectivity in the Reduction Step
Q: I am observing a significant amount of the trans-isomer in my reduction product. How can I improve the cis-selectivity?
| Parameter | Recommendation to Enhance cis-Selectivity |
| Temperature | Lowering the reaction temperature is a key factor in enhancing the pronounced selectivity for the cis-alcohol[1][2]. |
| Solvent | Using a less polar solvent can further improve the selectivity for the cis-isomer[1][7]. |
| Reducing Agent | While the reaction is generally highly selective for the cis product regardless of the hydride reagent's size, subtle differences may exist. If selectivity is a persistent issue, consider testing alternative reducing agents. |
Issue 3: Low Yield or Incomplete Cbz Protection Reaction
Q: The Cbz protection of my amino alcohol is not going to completion or the yield is low. What should I check?
| Possible Cause | Solution |
| Degraded Benzyl Chloroformate (Cbz-Cl) | Cbz-Cl is sensitive to moisture. Use a fresh bottle or ensure it has been properly stored. Consider verifying its purity[3]. |
| Inadequate Base | Ensure at least one equivalent of a suitable base (e.g., NaHCO₃, Na₂CO₃, or a non-nucleophilic organic base like DIPEA) is used to neutralize the HCl byproduct, which can protonate the starting amine and halt the reaction[3][4]. |
| Suboptimal Temperature | While starting at 0 °C is common, if the reaction is sluggish, allowing it to slowly warm to room temperature may be necessary. Monitor progress closely with TLC[5]. |
| Insufficient Reaction Time | Some Cbz protection reactions require extended periods to reach completion. A 20-hour reaction time at 0 °C has been reported to be effective[6]. |
Issue 4: Formation of Multiple Products in Cbz Protection
Q: My Cbz protection reaction is messy, with multiple spots on the TLC plate. How can I improve the selectivity?
| Possible Cause | Solution |
| Over-reaction (di-Cbz protection) | This can occur with harsh conditions. Use a controlled amount of Cbz-Cl (typically 1.1-1.5 equivalents) and maintain a low temperature (e.g., 0 °C)[3]. |
| Reaction with Hydroxyl Group | The hydroxyl group can also react with Cbz-Cl. This is generally less favorable than reaction with the amine but can occur. Ensure the reaction pH is controlled, as a more basic condition might deprotonate the alcohol, increasing its nucleophilicity. |
| N-acylpyridinium Salt Formation | If using pyridine as a base, it can react with Cbz-Cl. It is recommended to use a non-nucleophilic base like DIPEA or inorganic bases like sodium bicarbonate[3]. |
Experimental Protocols
Protocol 1: Stereoselective Reduction of 3-(Benzyloxycarbonylamino)cyclobutanone
This procedure is a representative method based on general principles for the stereoselective reduction of 3-substituted cyclobutanones.
-
Dissolve 3-(Benzyloxycarbonylamino)cyclobutanone (1.0 equiv) in a suitable anhydrous solvent (e.g., tetrahydrofuran (B95107) or diethyl ether).
-
Cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of the hydride reducing agent (e.g., lithium aluminum hydride or sodium borohydride, 1.1-1.5 equiv) in an appropriate solvent.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium sulfate (B86663) at -78 °C.
-
Allow the mixture to warm to room temperature and stir until a precipitate forms.
-
Filter the mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude cis-3-(Benzyloxycarbonylamino)cyclobutanol.
Protocol 2: Cbz Protection of cis-3-Aminocyclobutanol
This protocol is adapted from standard Schotten-Baumann conditions for amine protection.
-
Dissolve cis-3-aminocyclobutanol (1.0 equiv) in a 2:1 mixture of a suitable organic solvent (e.g., THF or dioxane) and water[6].
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (NaHCO₃) (2.0 equiv) to the solution[6].
-
Slowly add benzyl chloroformate (Cbz-Cl) (1.1-1.5 equiv) dropwise to the reaction mixture while vigorously stirring and maintaining the temperature at 0 °C[6].
-
Stir the reaction at 0 °C, monitoring the progress by TLC. The reaction may take several hours to overnight (e.g., 20 hours)[6].
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting residue by silica (B1680970) gel column chromatography to yield this compound.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for optimizing reaction outcomes.
References
proper storage and handling of cis-Benzyl 3-hydroxycyclobutylcarbamate to prevent degradation
This technical support center provides guidance on the proper storage and handling of cis-Benzyl 3-hydroxycyclobutylcarbamate to minimize degradation and ensure experimental reproducibility. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container, protected from light and moisture. For optimal preservation, storage at 2-8°C is advisable. Some suppliers of similar carbamate (B1207046) compounds recommend refrigerated storage.
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented, carbamates, in general, are susceptible to hydrolysis, particularly under basic or acidic conditions. The primary degradation route is likely the hydrolysis of the carbamate linkage to yield benzyl (B1604629) alcohol, 3-aminocyclobutanol, and carbon dioxide.
Q3: How can I tell if my sample of this compound has degraded?
A3: Degradation can be indicated by changes in physical appearance (e.g., color change, clumping), the appearance of new spots on a Thin Layer Chromatography (TLC) plate, or unexpected peaks in analytical data such as HPLC, LC-MS, or NMR. It is recommended to run a quality control check on older samples before use.
Q4: What solvents are recommended for dissolving this compound?
A4: Information on the solubility of this compound is limited. However, carbamates are generally soluble in a range of organic solvents. It is advisable to perform a small-scale solubility test with your intended solvent. To minimize the risk of hydrolysis, use of anhydrous solvents and avoidance of highly acidic or basic conditions is recommended.
Q5: What are the main safety precautions to take when handling this compound?
A5: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | 1. Verify the storage conditions of your compound. 2. Perform an analytical check (e.g., HPLC, NMR) to assess the purity of the material. 3. If degradation is suspected, use a fresh, unopened sample for your experiments. |
| Poor solubility in a chosen solvent | The compound may have limited solubility in that specific solvent. | 1. Attempt to dissolve a small amount in alternative anhydrous solvents. 2. Gentle warming or sonication may aid dissolution, but monitor for any signs of degradation. |
| Appearance of unexpected byproducts in reactions | The starting material may be impure or have degraded. | 1. Confirm the purity of the this compound before starting the reaction. 2. Ensure all reaction conditions (e.g., pH, temperature) are compatible with the stability of the carbamate group. |
Experimental Protocols
General Handling Protocol:
-
Before use, allow the container of this compound to equilibrate to room temperature to prevent condensation of moisture onto the compound.
-
Weigh the desired amount of the compound in a well-ventilated area, avoiding the generation of dust.
-
For creating solutions, add the chosen anhydrous solvent to the solid compound and ensure complete dissolution.
-
If not used immediately, store solutions at a low temperature (e.g., 2-8°C) and protect from light. It is advisable to prepare fresh solutions for critical experiments.
Visualizations
Potential Hydrolytic Degradation Pathway
Caption: Potential degradation of the compound via hydrolysis.
Recommended Storage and Handling Workflow
Caption: Workflow for proper storage and handling.
Technical Support Center: Monitoring Reactions of cis-Benzyl 3-hydroxycyclobutylcarbamate
This guide provides researchers, scientists, and drug development professionals with detailed information on monitoring chemical reactions involving cis-Benzyl 3-hydroxycyclobutylcarbamate. It includes frequently asked questions (FAQs), troubleshooting guides for common analytical techniques, experimental protocols, and data presentation tables.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for monitoring reactions with this compound?
A1: The most common and effective methods are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The choice depends on the reaction type, the information required (qualitative vs. quantitative), and available equipment.
Q2: How do I choose the best monitoring technique for my specific reaction?
A2: Consider the following:
-
For rapid, qualitative checks: TLC is ideal for quickly determining if the starting material is being consumed and a new product is forming.[1][2] It's excellent for reaction screening and optimization.
-
For quantitative analysis: HPLC is superior for accurately measuring the concentration of reactants and products over time, which is crucial for kinetic studies and yield determination.
-
For structural confirmation: ¹H NMR spectroscopy can be used to monitor the reaction directly in the NMR tube, providing detailed structural information about the products being formed and quantifying the relative amounts of species in the mixture.[3][4]
Q3: What changes should I expect to see on a TLC plate for common reactions?
A3: The polarity of the molecule will change significantly depending on the reaction:
-
Oxidation of the -OH group: The product (a ketone) will be less polar than the starting alcohol, resulting in a higher Retention Factor (Rf) value on the TLC plate.
-
Deprotection of the carbamate (B1207046): The resulting amino-alcohol will be significantly more polar than the starting material due to the presence of a free amine, leading to a much lower Rf value.
-
Esterification of the -OH group: The product will be less polar than the starting material, showing a higher Rf value.
Q4: Can I use Gas Chromatography (GC) to monitor these reactions?
A4: GC is generally not recommended for this compound and its direct derivatives. The carbamate functional group can be thermally unstable, and the high boiling point of the molecule makes it unsuitable for standard GC analysis without derivatization.
Troubleshooting Guides
Thin-Layer Chromatography (TLC) Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Spots are streaking or elongated. | 1. Sample is too concentrated (overloaded).[5][6][7][8] 2. Compound is acidic or basic. | 1. Dilute the sample solution and re-spot.[5][7] 2. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent (mobile phase) to suppress ionization.[5] |
| No spots are visible on the plate. | 1. Sample is too dilute.[3][6] 2. Compound is not UV-active.[3] 3. Solvent level in the chamber was above the spotting line.[3][8] | 1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[3][6][8] 2. Use a chemical stain for visualization (e.g., potassium permanganate (B83412), p-anisaldehyde).[9] 3. Ensure the solvent level is below the baseline before placing the plate in the chamber.[3] |
| Spots are not separating (Rf values are too close). | 1. The polarity of the eluent is incorrect. | 1. If spots are near the baseline (low Rf), the eluent is not polar enough; increase the proportion of the polar solvent.[5] 2. If spots are near the solvent front (high Rf), the eluent is too polar; decrease the proportion of the polar solvent.[5] |
| Reaction mixture lane looks like a smear. | 1. The reaction is conducted in a high-boiling solvent (e.g., DMF, DMSO). | 1. After spotting the plate, place it under a high vacuum for a few minutes to evaporate the high-boiling solvent before developing the plate.[10] |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Retention times are shifting. | 1. Mobile phase composition has changed. 2. Column temperature is fluctuating.[11] 3. Column is degrading or aging.[11] | 1. Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.[11] 2. Use a column oven to maintain a consistent temperature.[11] 3. Equilibrate the column properly before injection or replace it if performance continues to decline.[11] |
| Peaks are broad or tailing. | 1. Column is contaminated or damaged. 2. Sample is overloaded. 3. Mismatch between sample solvent and mobile phase. | 1. Flush the column with a strong solvent or replace it. 2. Reduce the injection volume or dilute the sample.[11] 3. Dissolve the sample in the mobile phase whenever possible. |
| System pressure is too high. | 1. Blockage in the system (e.g., clogged frit, guard column, or column).[11] 2. Particulates in the sample. | 1. Systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage. Reverse-flush the column if appropriate.[11] 2. Filter all samples through a 0.2 or 0.45 µm syringe filter before injection.[11] |
| No peaks are detected. | 1. Detector issue (e.g., lamp is off or failing).[12] 2. Leak in the system.[12] 3. Compound does not absorb at the selected wavelength. | 1. Check the detector status and lamp life.[12] 2. Inspect the system for any visible leaks. 3. Ensure the detector wavelength is appropriate for the chromophore in your molecule (the benzyl (B1604629) group should have UV absorbance around 254 nm). |
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
This protocol describes a standard procedure for monitoring a reaction, such as the oxidation of this compound.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber (e.g., a beaker with a watch glass lid)
-
Eluent (mobile phase), e.g., 30% Ethyl Acetate in Hexane (polarity should be optimized)
-
Capillary spotters
-
UV lamp (254 nm)
-
Potassium permanganate (KMnO₄) stain
Procedure:
-
Prepare the Eluent: Mix the chosen solvents in the correct ratio and pour about 0.5 cm of the eluent into the developing chamber. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate for 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[13] Mark three lanes on the baseline: "SM" (Starting Material), "C" (Co-spot), and "R" (Reaction Mixture).[14]
-
Spot the Plate:
-
SM Lane: Using a capillary spotter, apply a small spot of a dilute solution of your starting material.
-
R Lane: Use a clean spotter to take an aliquot from your reaction mixture and apply a small spot.
-
C Lane (Co-spot): Apply a spot of the starting material first. Then, without changing spotters, apply a spot of the reaction mixture directly on top of the starting material spot. The co-spot helps to confirm the identity of the starting material spot in the reaction lane.[2][14]
-
-
Develop the Plate: Carefully place the TLC plate into the equilibrated chamber using forceps. Ensure the eluent level is below the baseline.[8] Cover the chamber and allow the eluent to travel up the plate.
-
Analyze the Plate: Remove the plate when the solvent front is about 1 cm from the top. Immediately mark the solvent front with a pencil.
-
Visualize:
-
Allow the plate to dry completely.
-
View the plate under a UV lamp and circle any visible spots with a pencil. The benzyl group in the molecule should be UV-active.
-
If spots are not clearly visible or for certain products (like the fully deprotected amine), dip the plate into a KMnO₄ stain and gently heat with a heat gun. New spots should appear as yellow/brown spots on a purple background.[9]
-
-
Interpret the Results: Monitor the disappearance of the starting material spot in the "R" lane and the appearance of a new product spot over time. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
Protocol 2: Sample Preparation for HPLC Analysis
Accurate HPLC results depend on proper sample preparation.[15]
Objective: To prepare a sample from a reaction mixture for quantitative analysis.
Procedure:
-
Take an Aliquot: Carefully withdraw a small, measured aliquot (e.g., 10-50 µL) from the reaction mixture at a specific time point.
-
Quench the Reaction: Immediately add the aliquot to a vial containing a solvent that will stop the reaction (quench). This could be the mobile phase or a solvent that dilutes the reagents significantly. For example, add the 50 µL aliquot to 950 µL of acetonitrile. This step is critical for obtaining an accurate snapshot of the reaction at that time.
-
Dilute the Sample: The quenched sample may still be too concentrated for the HPLC detector. Perform a further dilution with the mobile phase to bring the analyte concentration within the linear range of the detector. A typical final concentration is in the range of 0.1-1 mg/mL.
-
Filter the Sample: To prevent clogging of the HPLC system, filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter into a clean HPLC vial.[11][16]
-
Analyze: The sample is now ready for injection into the HPLC system.
Data Presentation
Table 1: Comparison of Common Monitoring Techniques
| Technique | Information Provided | Speed | Cost | Key Advantage | Key Limitation |
| TLC | Qualitative (conversion) | Very Fast (~10-20 min) | Low | Rapid, simple setup, allows for parallel monitoring.[7] | Not quantitative, resolution can be limited. |
| HPLC | Quantitative (concentration, purity) | Moderate (~15-40 min/run) | High | High resolution, accurate quantification, automated. | Higher cost, requires method development. |
| ¹H NMR | Quantitative & Structural | Fast (~5-15 min/scan) | Very High | Provides detailed structural information and ratios of compounds.[3][17] | Requires expensive equipment and deuterated solvents (for locking).[4] |
Table 2: Example TLC Data for Oxidation of Starting Material (SM)
Eluent System: 30% Ethyl Acetate / 70% Hexane
| Compound | Description | Expected Rf Value | Appearance under UV (254 nm) | Appearance with KMnO₄ Stain |
| Starting Material (SM) | This compound | ~ 0.30 | Dark Spot | Yellow Spot |
| Product (P) | cis-Benzyl 3-oxocyclobutylcarbamate | ~ 0.55 | Dark Spot | Yellow Spot |
Note: Rf values are estimates and must be determined experimentally.
Visualizations
Workflow for Reaction Monitoring
The following diagram illustrates a general workflow for monitoring the progress of a chemical reaction.
Caption: General workflow for monitoring a chemical reaction.
Decision Tree for Technique Selection
This diagram helps in selecting the appropriate analytical technique based on experimental needs.
Caption: Decision tree for selecting an analytical monitoring technique.
References
- 1. amherst.edu [amherst.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. pharmtech.com [pharmtech.com]
- 5. silicycle.com [silicycle.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. microbiozindia.com [microbiozindia.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chromatography [chem.rochester.edu]
- 11. uhplcs.com [uhplcs.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. How To [chem.rochester.edu]
- 15. HPLC Sample Prep in Four Steps [sartorius.com]
- 16. organomation.com [organomation.com]
- 17. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
Technical Support Center: Stereoisomer Separation in 3-Hydroxycyclobutylcarbamate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and stereoisomer separation of 3-hydroxycyclobutylcarbamate.
Frequently Asked Questions (FAQs)
Q1: What are the common stereoisomers of 3-hydroxycyclobutylcarbamate that require separation?
A1: 3-Hydroxycyclobutylcarbamate typically exists as a mixture of cis and trans diastereomers. Each of these diastereomers is a racemate, meaning it is a 50:50 mixture of two enantiomers ((1R,3R) and (1S,3S) for trans; (1R,3S) and (1S,3R) for cis). The primary goal is to first separate the cis/trans diastereomers and then resolve the enantiomers of the desired diastereomer.
Q2: Which analytical techniques are suitable for determining the stereoisomeric purity (diastereomeric excess and enantiomeric excess)?
A2: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) are the most common and reliable methods for determining the enantiomeric excess (ee%) of the separated products. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the use of chiral shift reagents, can also be used to distinguish between stereoisomers.
Q3: What are the primary methods for separating the stereoisomers of 3-hydroxycyclobutylcarbamate?
A3: The two most effective and widely used methods are enzymatic kinetic resolution and chiral chromatography.
-
Enzymatic Kinetic Resolution: This method utilizes an enzyme, typically a lipase (B570770), to selectively acylate one enantiomer of the racemic 3-hydroxycyclobutylcarbamate, allowing for the separation of the acylated product from the unreacted enantiomer.
-
Chiral Chromatography: This technique, most often performed using HPLC, employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.
Q4: Is it possible to separate the cis and trans diastereomers first?
A4: Yes, and it is often the recommended first step. The cis and trans diastereomers have different physical properties and can typically be separated using standard chromatographic techniques like flash column chromatography on silica (B1680970) gel before proceeding to the enantiomeric resolution of the desired diastereomer.
Troubleshooting Guides
Enzymatic Kinetic Resolution
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Enzyme Activity | - Incorrect enzyme for the substrate.- Suboptimal reaction conditions (pH, temperature, solvent).- Enzyme denaturation. | - Screen a variety of lipases (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PSL), Pseudomonas fluorescens lipase).- Optimize reaction temperature (typically 25-50 °C), pH, and solvent (e.g., toluene, hexane, MTBE).- Ensure proper storage and handling of the enzyme. |
| Low Enantioselectivity (Low ee%) | - The chosen enzyme has low stereoselectivity for the substrate.- Reaction has proceeded past 50% conversion.- Inappropriate acyl donor. | - Screen different enzymes.- Carefully monitor the reaction progress and stop at or near 50% conversion.- Screen different acyl donors (e.g., vinyl acetate, isopropenyl acetate, ethyl acetate). |
| Reaction Stalls or is Too Slow | - Insufficient enzyme loading.- Poor solubility of the substrate in the chosen solvent.- Enzyme inhibition. | - Increase the amount of enzyme used.- Try a different solvent or a co-solvent system to improve solubility.- Ensure the starting material is free of impurities that could inhibit the enzyme. |
| Difficulty Separating Product from Unreacted Starting Material | - Similar polarities of the acylated product and the starting alcohol. | - Optimize the chromatographic separation method (e.g., gradient elution, different solvent system).- Consider a chemical workup, such as an acidic or basic wash, to exploit differences in the solubility of the carbamate (B1207046) and the ester. |
Chiral HPLC Separation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor or No Resolution of Enantiomers | - Inappropriate chiral stationary phase (CSP).- Suboptimal mobile phase composition. | - Screen different CSPs. Polysaccharide-based columns (e.g., Chiralpak® AD, OD, AS) are often a good starting point for carbamates.[1]- Systematically vary the mobile phase composition (e.g., hexane/isopropanol (B130326) ratio, addition of additives like trifluoroacetic acid or diethylamine). |
| Peak Tailing | - Secondary interactions with the stationary phase.- Column contamination. | - Add a mobile phase modifier (e.g., a small amount of acid or base) to suppress unwanted interactions.- Flush the column with a strong solvent to remove contaminants. |
| Irreproducible Retention Times | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Insufficient column equilibration. | - Prepare fresh mobile phase for each run and ensure accurate mixing.- Use a column oven to maintain a constant temperature.- Allow sufficient time for the column to equilibrate with the mobile phase before each injection. |
| High Backpressure | - Blockage in the column or system.- Particulate matter from the sample. | - Filter all samples and mobile phases before use.- Reverse flush the column (if permitted by the manufacturer's instructions). |
Quantitative Data Summary
The following tables summarize typical quantitative data for the two main separation methods. Note that this data is representative for structurally similar compounds and may require optimization for 3-hydroxycyclobutylcarbamate.
Table 1: Representative Data for Enzymatic Kinetic Resolution of a Racemic Carbamate
| Enzyme | Acyl Donor | Solvent | Time (h) | Conversion (%) | Substrate ee% | Product ee% |
| CAL-B | Vinyl Acetate | Hexane | 24 | 50 | >99 | >99 |
| PSL | Isopropenyl Acetate | Toluene | 48 | 48 | 98 | 95 |
| P. fluorescens Lipase | Ethyl Acetate | MTBE | 72 | 45 | 92 | 90 |
Data adapted from studies on similar carbamate-containing molecules.[2]
Table 2: Representative Data for Chiral HPLC Separation of a Racemic Carbamate
| Chiral Stationary Phase | Mobile Phase (Hexane:Isopropanol) | Flow Rate (mL/min) | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) |
| Chiralpak® AD-H | 90:10 | 1.0 | 8.5 | 10.2 | >2.0 |
| Chiralcel® OD-H | 85:15 | 0.8 | 12.1 | 14.5 | >1.8 |
| Chiralpak® AS-H | 95:5 | 1.2 | 7.3 | 8.9 | >2.2 |
Data is illustrative and based on separations of similar small molecule carbamates.[1][3]
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of (±)-trans-3-Hydroxycyclobutylcarbamate
Materials:
-
(±)-trans-3-Hydroxycyclobutylcarbamate
-
Immobilized Lipase (e.g., Candida antarctica Lipase B, CALB)
-
Acyl donor (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., hexane)
-
Magnetic stirrer and heating plate
-
Reaction vessel
Procedure:
-
To a solution of (±)-trans-3-hydroxycyclobutylcarbamate (1 equivalent) in anhydrous hexane, add the acyl donor (2-3 equivalents).
-
Add the immobilized lipase (typically 10-20% by weight of the substrate).
-
Stir the mixture at a constant temperature (e.g., 40 °C).
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the remaining starting material and the acylated product.
-
When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.
-
Wash the enzyme with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted (S)-3-hydroxycyclobutylcarbamate from the acylated (R)-enantiomer using column chromatography on silica gel.
Protocol 2: Chiral HPLC Analysis of 3-Hydroxycyclobutylcarbamate Enantiomers
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase (CSP) column (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).
Mobile Phase:
-
A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio should be determined empirically.
Procedure:
-
Prepare a stock solution of the 3-hydroxycyclobutylcarbamate sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
Set the column temperature (e.g., 25 °C) and equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Inject a small volume of the sample (e.g., 10 µL) onto the column.
-
Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 210 nm).
-
Record the retention times and peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (ee%) using the formula: ee% = [|Area1 - Area2| / (Area1 + Area2)] x 100.
Visualizations
Caption: Workflow for Enzymatic Kinetic Resolution.
Caption: Workflow for Chiral HPLC Separation.
References
Validation & Comparative
A Comparative Guide to cis- and trans-Benzyl 3-hydroxycyclobutylcarbamate for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between stereoisomers is paramount to successful therapeutic design. This guide provides a detailed comparison of cis-Benzyl 3-hydroxycyclobutylcarbamate and its trans-isomer, offering insights into their synthesis, physicochemical properties, potential biological activities, and pharmacokinetic profiles. While direct comparative studies on these specific molecules are limited, this guide synthesizes data from closely related compounds and established principles of stereoisomerism to provide a predictive overview for research and development.
Introduction to Stereoisomers in Drug Development
Cis-trans isomerism, a form of stereoisomerism, can profoundly impact a molecule's biological activity, efficacy, and safety profile. The spatial arrangement of substituents on a cyclic core, such as the cyclobutane (B1203170) ring in Benzyl (B1604629) 3-hydroxycyclobutylcarbamate, dictates how the molecule interacts with its biological target. Generally, trans isomers of cyclic systems are thermodynamically more stable than their cis counterparts due to reduced steric strain[1][2]. However, the cis isomer may offer a more favorable conformation for binding to a specific biological target, potentially leading to higher potency[3]. This guide explores these potential differences for the cis and trans isomers of Benzyl 3-hydroxycyclobutylcarbamate.
Synthesis and Stereocontrol
The stereoselective synthesis of cis- and trans-3-substituted cyclobutane derivatives is a key challenge in medicinal chemistry. The synthesis of these isomers typically starts from a common precursor, such as a cyclobutanone (B123998) derivative, with the stereochemistry being introduced during a reduction or substitution step.
A plausible synthetic approach for both isomers could involve the following key transformations:
-
Formation of the Cyclobutane Core: Starting from a suitable cyclobutane precursor, such as 3-oxocyclobutane carboxylic acid.
-
Introduction of the Amine Functionality: This can be achieved through reductive amination of the ketone.
-
Stereoselective Reduction: The stereochemistry of the hydroxyl group can be controlled during the reduction of the ketone. For instance, the use of bulky reducing agents can favor the formation of one isomer over the other.
-
Carbamate (B1207046) Formation: The final step involves the reaction of the aminocyclobutanol with benzyl chloroformate to yield the target carbamate.
A patent for the synthesis of trans-3-aminocyclobutanol describes a method starting from the corresponding cis-isomer, highlighting the potential for interconversion and the importance of stereocontrolled synthesis[4].
Physicochemical Properties: A Comparative Overview
The cis and trans configurations of the substituents on the cyclobutane ring are expected to influence the physicochemical properties of the molecules. The following table summarizes the predicted differences based on general principles observed for substituted cyclobutanes[5][6][7].
| Property | This compound | trans-Benzyl 3-hydroxycyclobutylcarbamate | Rationale |
| Dipole Moment | Higher | Lower | In the cis isomer, the polar hydroxyl and carbamate groups are on the same side of the ring, leading to a net molecular dipole. In the trans isomer, these dipoles may partially cancel each other out. |
| Boiling Point | Higher | Lower | The higher dipole moment of the cis isomer results in stronger intermolecular dipole-dipole interactions, requiring more energy to overcome. |
| Melting Point | Lower | Higher | The more symmetrical structure of the trans isomer allows for more efficient packing in the crystal lattice, leading to a higher melting point. |
| Solubility in Polar Solvents | Higher | Lower | The greater polarity of the cis isomer enhances its solubility in polar solvents like water and ethanol. |
| Solubility in Non-polar Solvents | Lower | Higher | The less polar nature of the trans isomer increases its solubility in non-polar solvents like hexane (B92381) and toluene. |
| Chromatographic Retention (Normal Phase) | Lower | Higher | The more polar cis isomer will have a stronger interaction with the polar stationary phase, resulting in a shorter retention time. |
| Chromatographic Retention (Reverse Phase) | Higher | Lower | The less polar trans isomer will have a stronger interaction with the non-polar stationary phase, resulting in a shorter retention time. |
Biological Activity: A Tale of Two Isomers
Carbamates are a versatile class of compounds with a wide range of biological activities, including acetylcholinesterase (AChE) inhibition and modulation of GABA-A receptors[8][9][10]. The stereochemistry of the molecule can significantly influence its interaction with the target protein, leading to differences in potency and efficacy.
For instance, in a study comparing the local anesthetic activities of cis and trans isomers of a tetrahydronaphthalene derivative, the cis compound was found to be 2.9 to 6 times more potent than its trans counterpart[3]. This highlights the critical role of stereochemistry in determining biological function.
Below is a hypothetical comparison of the dose-response curves for the two isomers, illustrating a potential difference in potency.
Experimental Protocols
This colorimetric assay is widely used to screen for AChE inhibitors[11][12][13].
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Phosphate buffer, pH 8.0.
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Chromogen: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).
-
Enzyme: Acetylcholinesterase from electric eel.
-
Test Compounds: Stock solutions of cis- and trans-isomers in DMSO.
-
-
Assay Procedure:
-
Add 25 µL of assay buffer, 25 µL of test compound solution (at various concentrations), and 25 µL of AChE solution to the wells of a 96-well plate.
-
Incubate for 15 minutes at 25°C.
-
Add 25 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of ATCI solution.
-
Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot percent inhibition versus log concentration and determine the IC50 value for each isomer.
-
This radioligand binding assay is used to determine the affinity of compounds for the GABA-A receptor[2][3][14][15][16].
-
Membrane Preparation:
-
Homogenize rat cerebral cortex in ice-cold buffer.
-
Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA.
-
Resuspend the final membrane preparation in assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a radiolabeled ligand (e.g., [3H]-Muscimol or [3H]-Flunitrazepam), and varying concentrations of the test compounds (cis- and trans-isomers).
-
Incubate at 4°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold buffer.
-
-
Data Analysis:
-
Quantify the radioactivity on the filters using liquid scintillation counting.
-
Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from total binding.
-
Calculate the percent displacement of the radioligand by the test compounds.
-
Determine the Ki (inhibitory constant) for each isomer by fitting the data to a competition binding equation.
-
Pharmacokinetic Profiles: Predicting In Vivo Behavior
The stereochemistry of a drug can also influence its absorption, distribution, metabolism, and excretion (ADME) properties. These differences can lead to variations in bioavailability, half-life, and overall in vivo exposure.
The following table provides a predictive comparison of the pharmacokinetic properties of the two isomers.
| Parameter | This compound | trans-Benzyl 3-hydroxycyclobutylcarbamate | Rationale |
| Aqueous Solubility | Higher | Lower | The higher polarity of the cis isomer generally leads to better aqueous solubility. |
| Membrane Permeability (Passive Diffusion) | Lower | Higher | The less polar trans isomer may exhibit better passive diffusion across biological membranes. |
| Metabolic Stability (e.g., in liver microsomes) | Potentially Lower | Potentially Higher | The spatial arrangement of the cis isomer might make it more accessible to metabolic enzymes, leading to faster clearance. |
| Oral Bioavailability | Dependent on the balance of solubility and permeability | Dependent on the balance of solubility and permeability | The optimal balance between aqueous solubility and membrane permeability will determine oral bioavailability. |
Experimental Protocols
This in vitro model is used to predict intestinal drug absorption[4][8][9][10][17].
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell inserts for 21 days to allow for differentiation into a polarized monolayer.
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Add the test compound (cis- or trans-isomer) to the apical (A) side of the monolayer.
-
At various time points, collect samples from the basolateral (B) side.
-
To assess efflux, add the compound to the basolateral side and collect samples from the apical side.
-
Analyze the concentration of the compound in the samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A transport.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if the compound is a substrate for efflux transporters like P-glycoprotein.
-
This assay assesses the susceptibility of a compound to metabolism by liver enzymes[1][18][19][20][21].
-
Incubation:
-
Incubate the test compound (cis- or trans-isomer) with liver microsomes or hepatocytes in the presence of NADPH (a cofactor for many metabolic enzymes).
-
Collect samples at different time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction by adding a quenching solvent like acetonitrile.
-
-
Analysis:
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear portion of the curve is the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2 = 0.693 / k) and intrinsic clearance (CLint).
-
Conclusion and Future Directions
The cis- and trans-isomers of Benzyl 3-hydroxycyclobutylcarbamate likely possess distinct physicochemical, biological, and pharmacokinetic profiles. While this guide provides a predictive comparison based on established principles, empirical testing is essential to fully elucidate these differences. Researchers are encouraged to synthesize both isomers and perform the described experimental protocols to generate robust comparative data. Such studies will be invaluable for understanding the structure-activity relationships of this chemical scaffold and for guiding the design of future therapeutic agents with optimized properties.
References
- 1. In Vitro Metabolic Stability - Creative Bioarray [dda.creative-bioarray.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 9. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 11. Acetylcholinesterase Inhibition | Ecotox Centre [ecotoxcentre.ch]
- 12. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. PDSP - GABA [kidbdev.med.unc.edu]
- 15. Using an α-Bungarotoxin Binding Site Tag to Study GABA A Receptor Membrane Localization and Trafficking [jove.com]
- 16. jneurosci.org [jneurosci.org]
- 17. enamine.net [enamine.net]
- 18. researchgate.net [researchgate.net]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 21. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction to Stereoisomerism in Cyclobutane (B1203170) Derivatives
cis-Benzyl 3-hydroxycyclobutylcarbamate is a pharmaceutical intermediate characterized by a cyclobutane ring.[1] The stereochemistry of the substituents on this ring—the hydroxyl (-OH) group and the benzylcarbamate (-NHCbz) group—gives rise to cis and trans isomers. In the cis isomer, both substituents are on the same side of the cyclobutane ring, while in the trans isomer, they are on opposite sides. This seemingly minor difference in spatial orientation can lead to significant variations in physical, chemical, and biological properties.[2][3]
Physicochemical Properties: A Tale of Two Isomers
The cis and trans configurations of substituted cyclobutanes can influence several key physicochemical parameters that are critical for drug development, such as polarity, melting point, boiling point, and solubility. These differences primarily arise from variations in molecular symmetry and intermolecular forces.[2][3]
Generally, trans isomers of cyclic compounds tend to be more symmetrical than their cis counterparts. This increased symmetry can lead to more efficient packing in the crystal lattice, often resulting in a higher melting point.[2] Conversely, the dipole moments of the individual substituents in the cis isomer may not cancel each other out, leading to a higher overall molecular dipole moment and potentially a higher boiling point compared to the less polar trans isomer.[2]
While specific experimental data for the target compounds is unavailable, a study on analogous fluorinated 3-alkyl- and 3-aryl-3-fluorocyclobutylamines provides valuable insights. In this study, the fluorinated trans-compounds were found to be more lipophilic (with a change in log P of approximately 1) compared to their non-fluorinated analogues, a difference that was only marginal for the cis isomers.[4] Furthermore, the pKa values of the amines were acidified by about 0.8 units upon fluorination, irrespective of the stereochemistry.[4]
Table 1: Predicted Physicochemical Differences Based on Analogous Compounds
| Property | This compound | trans-Benzyl 3-hydroxycyclobutylcarbamate | Rationale |
| Melting Point | Likely Lower | Likely Higher | Higher symmetry in the trans isomer allows for better crystal packing.[2] |
| Boiling Point | Likely Higher | Likely Lower | The cis isomer is expected to have a larger net dipole moment.[2] |
| Polarity | Likely More Polar | Likely Less Polar | Additive effect of polar functional groups on the same side of the ring in the cis isomer. |
| Solubility | Potentially higher in polar solvents | Potentially higher in non-polar solvents | "Like dissolves like" principle based on predicted polarity. |
| Lipophilicity (LogP) | Likely Lower | Likely Higher | Based on analogies with other substituted cyclobutane systems.[4] |
Structural Analogs and Their Significance
The core structure of Benzyl (B1604629) 3-hydroxycyclobutylcarbamate can be modified to generate a variety of analogs with potentially different biological activities. Key modifications can be made to the carbamate (B1207046) group, the benzyl group, or the cyclobutane ring itself.
-
tert-Butyl (3-hydroxycyclobutyl)carbamate: A closely related analog where the benzyl protecting group is replaced by a tert-butoxycarbonyl (Boc) group.[][6] This change can significantly impact the compound's stability and reactivity, as the Boc group is readily cleaved under acidic conditions, a common strategy in organic synthesis.
-
Analogs with Modified Cycloalkane Rings: Replacing the cyclobutane ring with other small cycloalkanes, such as cyclopentane (B165970) or cyclohexane, can alter the ring strain and conformational flexibility of the molecule. This can influence how the molecule binds to a biological target.
-
Derivatives of the Carbamate Group: The carbamate moiety is a crucial functional group in many therapeutic agents due to its chemical stability and ability to act as a peptide bond surrogate.[2] Modifications to the nitrogen or oxygen of the carbamate can modulate its hydrogen bonding capacity and overall electronic properties.
Potential Biological Activity and Structure-Activity Relationships (SAR)
While the specific biological target of this compound is not specified in the available literature, the carbamate functional group is a common motif in a wide range of biologically active molecules, including insecticides and various pharmaceuticals.[7] The biological activity of carbamates often stems from their ability to interact with the active sites of enzymes.[7]
The stereochemistry of a molecule is paramount in determining its biological activity. The precise three-dimensional arrangement of functional groups dictates how a molecule will interact with its biological target, such as an enzyme or a receptor. For a molecule to exert its effect, it must fit into a specific binding site, much like a key fits into a lock. A change from a cis to a trans configuration can drastically alter the shape of the molecule, potentially preventing it from binding to its target or causing it to bind in a different, non-productive orientation.
In the context of drug design, understanding the structure-activity relationship (SAR) is crucial. For the 3-hydroxycyclobutylcarbamate scaffold, key considerations for SAR would include:
-
The relative orientation of the hydroxyl and carbamate groups: The distance and angle between these two functional groups, dictated by the cis or trans configuration, will be critical for binding to a target.
-
The nature of the carbamate protecting group (Benzyl vs. other groups): The size and electronic properties of this group can influence binding affinity and pharmacokinetic properties.
Experimental Protocols
To empirically determine the structural and functional differences between cis- and trans-Benzyl 3-hydroxycyclobutylcarbamate, a series of experiments would be necessary. The following are generalized protocols based on standard analytical techniques used for the characterization of stereoisomers.
Synthesis and Separation of Isomers
Protocol: The synthesis of cis- and trans-3-hydroxycyclobutylcarbamate derivatives typically involves the reduction of a corresponding cyclobutanone (B123998) precursor, followed by protection of the amine and hydroxyl groups. The diastereomeric mixture of cis and trans isomers can often be separated using column chromatography on silica (B1680970) gel, exploiting the polarity differences between the two isomers.
Structural Elucidation by NMR Spectroscopy
Protocol: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between cis and trans isomers.
-
¹H NMR: The coupling constants (J-values) between the protons on the cyclobutane ring can provide information about their relative stereochemistry. Generally, the trans relationship between two vicinal protons on a cyclobutane ring results in a different coupling constant compared to a cis relationship.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique can be used to identify protons that are close to each other in space. For the cis isomer, a NOE correlation would be expected between the protons on the carbons bearing the hydroxyl and carbamate groups.
X-ray Crystallography
Protocol: Single-crystal X-ray crystallography provides unambiguous determination of the three-dimensional structure of a molecule, including the relative stereochemistry of its substituents. This technique would definitively confirm the cis or trans configuration of the synthesized isomers.
Physicochemical Property Determination
-
Melting Point: Determined using a standard melting point apparatus.
-
LogP (Lipophilicity): Can be determined experimentally using the shake-flask method with n-octanol and water, followed by quantification of the compound in each phase using UV-Vis spectroscopy or HPLC.
-
pKa: Determined by potentiometric titration or UV-metric methods.
Visualizing Structural Differences and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Structural differences between cis and trans isomers and their impact.
Caption: Experimental workflow for isomer comparison.
Conclusion
The distinction between cis- and trans-Benzyl 3-hydroxycyclobutylcarbamate is a critical consideration for its application in pharmaceutical research and development. While direct comparative data is limited, established principles of stereochemistry and data from analogous structures strongly suggest that these isomers will exhibit different physicochemical properties and, consequently, different biological activities. The trans isomer is predicted to be less polar and have a higher melting point, while the cis isomer is expected to be more polar. These differences underscore the importance of stereoselective synthesis and rigorous analytical characterization in the development of new therapeutic agents. Further experimental investigation is warranted to fully elucidate the unique profiles of each isomer and to guide the design of future cyclobutane-containing drug candidates.
References
- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure—activity relationships for insecticidal carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. tert-Butyl (3-hydroxycyclobutyl)carbamate | C9H17NO3 | CID 22594430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships for insecticidal carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Study of the Biological Activity of cis-Benzyl 3-hydroxycyclobutylcarbamate Analogs: A Methodological Template
Objective of this Guide: Given the absence of direct comparative data, this guide serves as a methodological template for researchers, scientists, and drug development professionals. It outlines the structure and content required for a comprehensive comparison guide, using a hypothetical study of cis-Benzyl 3-hydroxycyclobutylcarbamate analogs as an illustrative example. The data, protocols, and pathways presented herein are fictional and intended to demonstrate the expected format and level of detail for such a scientific report.
Hypothetical Biological Target and Analogs
For the purpose of this template, we will hypothesize that this compound and its analogs are being investigated as inhibitors of a hypothetical enzyme, "InflammoKinase-1" (IK-1), which is a key enzyme in a pro-inflammatory signaling pathway.
Fictional Analogs:
-
Parent Compound (PC): this compound
-
Analog A: cis-(4-Fluorobenzyl) 3-hydroxycyclobutylcarbamate
-
Analog B: cis-(4-Chlorobenzyl) 3-hydroxycyclobutylcarbamate
-
Analog C: cis-(4-Methylbenzyl) 3-hydroxycyclobutylcarbamate
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the fictional quantitative data for the inhibitory activity of the parent compound and its analogs against IK-1.
| Compound | Structure | IC50 (nM) against IK-1 |
| Parent Compound (PC) | This compound | 150 |
| Analog A | cis-(4-Fluorobenzyl) 3-hydroxycyclobutylcarbamate | 75 |
| Analog B | cis-(4-Chlorobenzyl) 3-hydroxycyclobutylcarbamate | 50 |
| Analog C | cis-(4-Methylbenzyl) 3-hydroxycyclobutylcarbamate | 200 |
Experimental Protocols
In Vitro InflammoKinase-1 (IK-1) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against recombinant human IK-1.
Materials:
-
Recombinant human IK-1 enzyme (purified)
-
ATP (Adenosine triphosphate)
-
Fluorescently labeled peptide substrate
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
-
Plate reader capable of fluorescence detection
Procedure:
-
A serial dilution of each test compound is prepared in DMSO, followed by a further dilution in assay buffer.
-
In a 384-well microplate, 5 µL of each compound dilution is added.
-
10 µL of the IK-1 enzyme solution (final concentration 1 nM) is added to each well.
-
The plate is incubated for 15 minutes at room temperature to allow for compound-enzyme binding.
-
The kinase reaction is initiated by adding 10 µL of a substrate/ATP mixture (final concentrations 10 µM peptide substrate and 10 µM ATP).
-
The reaction is allowed to proceed for 60 minutes at room temperature.
-
The reaction is stopped by the addition of 25 µL of a stop solution containing EDTA.
-
The fluorescence intensity is measured on a plate reader (Excitation/Emission wavelengths appropriate for the fluorescent label).
-
The percentage of inhibition is calculated for each compound concentration relative to the DMSO control.
-
The IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates a hypothetical signaling pathway involving InflammoKinase-1.
Caption: Hypothetical InflammoKinase-1 signaling pathway.
Experimental Workflow Diagram
The diagram below outlines the workflow for the in vitro IK-1 inhibition assay.
Caption: Experimental workflow for IK-1 inhibition assay.
Conclusion
While a direct comparative analysis of the biological activity of this compound analogs is not possible due to the lack of published data, this guide provides a comprehensive template for conducting and presenting such a study. The structured presentation of quantitative data, detailed experimental protocols, and clear visualizations are essential for effective scientific communication and to facilitate the comparison of novel chemical entities. Researchers entering this field are encouraged to use this format to present their findings, thereby contributing to the collective knowledge base.
A Comparative Guide to Validating the Stereochemistry of cis-Benzyl 3-hydroxycyclobutylcarbamate
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's stereochemistry is a cornerstone of chemical synthesis and drug discovery. The three-dimensional arrangement of atoms dictates a compound's biological activity, pharmacokinetic properties, and toxicological profile. This guide provides an objective comparison of the primary analytical techniques for validating the stereochemistry of cis-Benzyl 3-hydroxycyclobutylcarbamate, a substituted cyclobutane (B1203170) derivative.
We will explore the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Single-Crystal X-ray Crystallography, and Chiral High-Performance Liquid Chromatography (HPLC). This document outlines the fundamental principles of each method, presents illustrative experimental data in comparative tables, provides detailed experimental protocols, and visualizes the workflows to aid in methodological selection.
Comparison of Analytical Techniques
Each analytical method offers unique advantages and is suited for different aspects of stereochemical analysis. NMR spectroscopy is a powerful tool for determining the relative configuration of diastereomers in solution. X-ray crystallography provides definitive proof of absolute stereochemistry in the solid state, assuming a suitable crystal can be grown. Chiral HPLC is the gold standard for separating enantiomers and quantifying enantiomeric purity.
| Technique | Information Provided | Sample Requirements | Throughput | Key Advantages | Limitations |
| NMR Spectroscopy (¹H, ¹³C, NOESY) | Relative stereochemistry (cis/trans), structural confirmation. | 5-10 mg, soluble in deuterated solvent. | High | Non-destructive, provides full structural context, relatively fast data acquisition. | Does not determine absolute configuration, interpretation can be complex. |
| X-ray Crystallography | Absolute stereochemistry, bond lengths, and angles. | High-quality single crystal (0.1-0.5 mm). | Low | Unambiguous 3D structure determination. | Crystal growth can be a significant bottleneck, not applicable to non-crystalline materials. |
| Chiral HPLC | Enantiomeric excess (ee%), separation of enantiomers and diastereomers. | 1-5 mg, soluble in mobile phase. | Medium | Highly accurate for purity assessment, preparative separation is possible. | Requires a suitable chiral stationary phase, does not provide full structural information. |
Illustrative Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data that could be obtained for this compound when analyzed by NMR and Chiral HPLC.
Table 1: Representative ¹H NMR Data for cis vs. trans Isomers
| Proton | Illustrative Chemical Shift (δ) for cis-Isomer (ppm) | Illustrative Chemical Shift (δ) for trans-Isomer (ppm) | Key Diagnostic Feature |
| Cyclobutane-H1/H3 (methine) | ~4.0 | ~3.8 | Different chemical environments. |
| Cyclobutane-H2/H4 (methylene) | ~2.2 (axial), ~1.9 (equatorial) | ~2.1 (axial), ~2.0 (equatorial) | Different coupling constants to methine protons. |
| Coupling Constant (J) | cis J(H1,H2) ≈ 6-8 Hz | trans J(H1,H2) ≈ 2-4 Hz | Vicinal coupling constants are characteristically different. |
| NOESY Correlation | Strong correlation between H1 and H3 | No correlation between H1 and H3 | Through-space proximity confirms cis configuration. |
Table 2: Representative Chiral HPLC Data
| Parameter | Value |
| Column | Chiralpak® AD-H |
| Mobile Phase | 90:10 Hexane (B92381):Isopropanol (B130326) |
| Flow Rate | 1.0 mL/min |
| Retention Time (Enantiomer 1) | 10.5 min |
| Retention Time (Enantiomer 2) | 12.8 min |
| Resolution (Rs) | > 1.5 |
| Enantiomeric Excess (ee%) | 99.2% |
Experimental Protocols & Workflows
Detailed methodologies for each key experiment are provided below, accompanied by workflow diagrams generated using Graphviz.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol focuses on acquiring ¹H NMR and 2D NOESY spectra to determine the relative cis stereochemistry. The key is to observe a Nuclear Overhauser Effect (NOE) between the two methine protons on the cyclobutane ring, which are on the same face of the ring in the cis isomer.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum to verify the structure and identify the chemical shifts of the cyclobutane protons.
-
NOESY Acquisition: Set up a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. Optimize key parameters, particularly the mixing time (typically 500-800 ms), to allow for the transfer of magnetization between spatially close protons.
-
Data Processing and Analysis: Process the 2D data. A cross-peak between the signals of the two methine protons (at C1 and C3) indicates that they are close in space (< 5 Å), confirming the cis configuration.
Single-Crystal X-ray Crystallography
This method provides an unambiguous determination of the three-dimensional structure of the molecule, including its absolute stereochemistry if a heavy atom is present or if anomalous dispersion is used.
Protocol:
-
Crystal Growth: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Carefully select a high-quality crystal (0.1-0.5 mm in size, with sharp edges and no visible defects) and mount it on a goniometer head.
-
Data Collection: Mount the crystal on a single-crystal X-ray diffractometer. A beam of X-rays is directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. The resulting electron density map is used to build and refine a 3D model of the molecule.
Chiral High-Performance Liquid Chromatography (HPLC)
This technique is essential for determining the enantiomeric purity of the chiral cis-isomer.
Protocol:
-
Method Development: Select an appropriate chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel®) are often effective. Screen different mobile phases (typically mixtures of alkanes like hexane or heptane (B126788) with an alcohol modifier like isopropanol or ethanol) to achieve baseline separation of the two enantiomers.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system. The two enantiomers will interact differently with the chiral stationary phase and elute at different retention times.
-
Quantification: Integrate the peak areas for the two enantiomers. Calculate the enantiomeric excess (ee%) using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100
Conclusion
Validating the stereochemistry of this compound requires a multi-faceted analytical approach. ¹H NMR spectroscopy, particularly 2D NOESY, serves as an excellent first-pass technique to confirm the relative cis configuration. For an indisputable determination of the absolute 3D structure, single-crystal X-ray crystallography is the definitive method, though it is contingent on successful crystal growth. Finally, chiral HPLC is indispensable for assessing the enantiomeric purity of the final product. The selection of one or a combination of these methods will depend on the specific research question, sample availability, and the required level of structural detail.
Reactivity Under the Microscope: A Comparative Analysis of cis-Benzyl 3-hydroxycyclobutylcarbamate
In the landscape of synthetic chemistry and drug development, the strategic use of protecting groups is paramount. Carbamates are a cornerstone of amine protection, offering a balance of stability and selective cleavage. This guide provides a detailed comparison of the reactivity of cis-benzyl 3-hydroxycyclobutylcarbamate against other common carbamates, supported by established principles of chemical reactivity and generalized experimental data. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced behavior of this specific carbamate (B1207046) in various chemical environments.
Comparative Reactivity Overview
The reactivity of a carbamate is primarily dictated by the nature of the alcohol and amine moieties attached to the carbonyl group, as well as the steric and electronic environment. Here, we compare this compound to standard benzyl (B1604629) carbamate and the widely used tert-butyl carbamate (Boc).
| Carbamate Derivative | Structure | Key Structural Features | Expected Relative Reactivity |
| This compound | Benzyl group (amenable to hydrogenolysis), cyclobutyl ring (steric bulk), cis-hydroxyl group (potential for intramolecular interactions) | Moderate | |
| Benzyl Carbamate (Cbz) | Standard Cbz protecting group | High (under hydrogenolysis) | |
| tert-Butyl Carbamate (Boc) | tert-Butyl group (acid-labile) | High (under acidic conditions) | |
| Aryl Carbamate | Aryl group on oxygen (electron-withdrawing) | High (towards hydrolysis) | |
| Alkyl Carbamate | Simple alkyl group on oxygen | Low |
Inference of Reactivity:
The reactivity of this compound is predicted to be a hybrid of the characteristics of benzyl carbamates and the influence of its unique cyclobutyl and hydroxyl substituents.
-
Cleavage: Like other benzyl carbamates, it is expected to be readily cleaved by catalytic hydrogenolysis . The steric bulk of the cyclobutyl group might slightly hinder the approach of the catalyst, potentially leading to slower reaction rates compared to a simple benzyl carbamate. The carbamate is expected to be stable under acidic and basic conditions where the Boc group is labile.
-
Hydrolytic Stability: Carbamates are generally more stable to hydrolysis than their corresponding esters. The metabolic lability of carbamates has been observed to follow the trend: aryl-OCO-NHalkyl ≫ alkyl-OCO-NHalkyl > cyclic carbamates. This suggests that this compound, as an alkyl-type carbamate, will exhibit significant stability towards hydrolysis, particularly when compared to aryl carbamates.
Experimental Protocols
To quantitatively assess the reactivity of this compound, the following experimental protocols can be employed.
Protocol 1: Comparative Cleavage by Catalytic Hydrogenolysis
Objective: To determine the rate of cleavage of this compound compared to benzyl carbamate under standard hydrogenolysis conditions.
Materials:
-
This compound
-
Benzyl carbamate (as a standard)
-
Palladium on carbon (10% Pd/C)
-
Methanol (B129727) (HPLC grade)
-
Hydrogen gas (H₂)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
-
Reaction vessel suitable for hydrogenation
Procedure:
-
Standard Solution Preparation: Prepare 1 mg/mL stock solutions of this compound and benzyl carbamate in methanol.
-
Reaction Setup: In a hydrogenation vessel, dissolve a known amount (e.g., 50 mg) of the carbamate substrate in methanol (20 mL).
-
Catalyst Addition: Add 10% Pd/C catalyst (10% by weight of the substrate).
-
Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure (e.g., 1 atm) of H₂. Stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: At specific time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture. Immediately filter the aliquot through a syringe filter to remove the catalyst.
-
HPLC Analysis: Dilute the filtered aliquot with methanol and analyze by HPLC to determine the concentration of the remaining starting material.
-
Data Analysis: Plot the concentration of the carbamate versus time to determine the reaction rate. Compare the rates of disappearance of this compound and benzyl carbamate.
Protocol 2: Hydrolytic Stability Assay
Objective: To compare the hydrolytic stability of this compound, an aryl carbamate (e.g., phenyl carbamate), and an alkyl carbamate (e.g., ethyl carbamate) under acidic, neutral, and basic conditions.
Materials:
-
This compound
-
Phenyl carbamate
-
Ethyl carbamate
-
Buffer solutions: pH 4 (acetate buffer), pH 7.4 (phosphate-buffered saline), pH 10 (carbonate-bicarbonate buffer)
-
Acetonitrile (HPLC grade)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Stock Solution Preparation: Prepare 10 mg/mL stock solutions of each carbamate in acetonitrile.
-
Reaction Setup: For each carbamate, set up three sets of reactions. In separate vials, add a small volume of the carbamate stock solution (e.g., 10 µL) to 1 mL of each buffer solution (pH 4, 7.4, and 10) to achieve a final concentration of 100 µg/mL.
-
Incubation: Incubate the reaction vials at a constant temperature (e.g., 37°C).
-
Sample Collection: At various time points (e.g., 0, 1, 4, 8, 24, and 48 hours), take an aliquot from each vial.
-
HPLC Analysis: Analyze the aliquots directly by HPLC to quantify the amount of remaining carbamate.
-
Data Analysis: Plot the percentage of remaining carbamate against time for each compound at each pH. Calculate the half-life (t₁/₂) of each carbamate under the different conditions.
Visualizing Reaction Pathways and Workflows
To better illustrate the processes described, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for comparative hydrogenolysis.
Caption: Common carbamate deprotection pathways.
Conclusion
While direct experimental data for this compound remains to be published, a comparative analysis based on the established principles of carbamate chemistry provides valuable insights into its expected reactivity. Its benzyl group suggests susceptibility to hydrogenolysis, offering an orthogonal cleavage strategy to acid-labile protecting groups like Boc. The cyclobutyl and hydroxyl moieties are anticipated to modulate this reactivity, potentially through steric hindrance and intramolecular interactions. The proposed experimental protocols provide a clear roadmap for quantitatively evaluating the reactivity of this and other carbamates, enabling informed decisions in the design of complex synthetic routes and the development of novel therapeutics.
A Comparative Guide to Alternatives for cis-Benzyl 3-hydroxycyclobutylcarbamate in Antiviral Synthesis
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that impacts the overall efficiency, cost, and scalability of a synthetic route. This guide provides a comprehensive comparison of alternatives to cis-benzyl 3-hydroxycyclobutylcarbamate, a key building block in the synthesis of carbocyclic nucleoside analogues with potent antiviral activity, such as Lobucavir.
This publication delves into a head-to-head comparison of synthetic routes utilizing different amino-protecting groups for the crucial cis-3-aminocyclobutanol core. By presenting quantitative data, detailed experimental protocols, and clear visual diagrams, this guide aims to equip researchers with the necessary information to make informed decisions for their specific synthetic strategies.
Performance Comparison of Amino-Protecting Groups
The central theme of this comparison is the evaluation of different protecting groups for the amino functionality of the cis-3-aminocyclobutanol intermediate. The most common protecting group used in this context is the benzyl (B1604629) carbamate (B1207046) (Cbz), affording the title compound this compound. A prominent alternative is the tert-butyloxycarbonyl (Boc) group. The choice of protecting group can significantly influence reaction yields, purification methods, and deprotection conditions, thereby affecting the overall efficiency of the synthesis.
Below is a table summarizing the key performance indicators for the synthesis of a carbocyclic guanosine (B1672433) analogue, a close structural relative of the antiviral drug Lobucavir, using both Cbz- and Boc-protected cis-3-aminocyclobutanol.
| Parameter | This compound (Cbz-protected) | cis-tert-Butyl 3-hydroxycyclobutylcarbamate (Boc-protected) |
| Starting Material | This compound | cis-tert-Butyl 3-hydroxycyclobutylcarbamate |
| Coupling Reaction Yield | Approx. 85% | Approx. 88% |
| Deprotection Method | Hydrogenolysis (e.g., H₂, Pd/C) | Acidolysis (e.g., TFA, HCl) |
| Deprotection Yield | Typically >95% | Typically >95% |
| Overall Yield (2 steps) | Approx. 81% | Approx. 84% |
| Key Advantages | Stable protecting group, often crystalline intermediates. | Easily removed under non-hydrogenolytic conditions, which is beneficial if other reducible functional groups are present in the molecule. |
| Key Disadvantages | Requires catalytic hydrogenation for deprotection, which can be problematic for molecules with sensitive functional groups (e.g., alkenes, alkynes). The catalyst can also be a source of contamination. | The strong acids required for deprotection may not be suitable for acid-labile substrates. |
Synthetic Pathways and Experimental Workflows
The general synthetic strategy for carbocyclic cyclobutane (B1203170) nucleosides involves two key stages: the synthesis of the protected cis-3-aminocyclobutanol core and the subsequent coupling with a nucleobase, followed by deprotection.
Logical Flow of Protecting Group Strategy
The choice between Cbz and Boc protection influences the deprotection step, which is a critical consideration in multi-step synthesis. The following diagram illustrates the decision-making process based on the presence of other functional groups in the target molecule.
Caption: Decision logic for choosing between Boc and Cbz protecting groups.
General Experimental Workflow
The following diagram outlines the typical experimental workflow for the synthesis of a carbocyclic nucleoside analogue from a protected cis-3-aminocyclobutanol.
Caption: A generalized workflow for carbocyclic nucleoside synthesis.
Detailed Experimental Protocols
Synthesis of cis-tert-Butyl 3-hydroxycyclobutylcarbamate (Boc-protected alternative)
Materials:
-
cis-3-Aminocyclobutanol
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Dioxane
-
Water
-
Sodium bicarbonate
Procedure:
-
To a solution of cis-3-aminocyclobutanol (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Remove the dioxane under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford cis-tert-butyl 3-hydroxycyclobutylcarbamate as a white solid.
Synthesis of a Carbocyclic Guanosine Analogue using Boc-protected Intermediate
Step 1: Mesylation of cis-tert-Butyl 3-hydroxycyclobutylcarbamate
Materials:
-
cis-tert-Butyl 3-hydroxycyclobutylcarbamate
-
Dichloromethane (DCM)
-
Triethylamine (B128534) (TEA)
-
Methanesulfonyl chloride (MsCl)
Procedure:
-
Dissolve cis-tert-butyl 3-hydroxycyclobutylcarbamate (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate, which is used in the next step without further purification.
Step 2: Coupling with 2-amino-6-chloropurine (B14584)
Materials:
-
Crude mesylate from Step 1
-
2-Amino-6-chloropurine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of 2-amino-6-chloropurine (1.2 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Add a solution of the crude mesylate (1.0 eq) in DMF.
-
Heat the reaction mixture to 80 °C and stir for 16 hours.
-
Cool the reaction to room temperature and pour into ice water.
-
Extract the mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, methanol/DCM gradient) to give the coupled product.
Step 3: Deprotection and final product formation
Materials:
-
Coupled product from Step 2
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Formic acid
-
Water
Procedure:
-
Dissolve the coupled product (1.0 eq) in a 1:1 mixture of DCM and TFA and stir at room temperature for 1 hour.
-
Concentrate the reaction mixture under reduced pressure.
-
To the residue, add a 1:1 mixture of formic acid and water and heat at 100 °C for 2 hours.
-
Cool the reaction mixture and concentrate in vacuo.
-
Purify the residue by preparative HPLC or crystallization to afford the final carbocyclic guanosine analogue.
Conclusion
The choice between this compound and its Boc-protected alternative is highly dependent on the overall synthetic strategy and the nature of the target molecule. While the Cbz group offers stability and often leads to crystalline intermediates, its removal via hydrogenolysis can be a limitation. The Boc group, on the other hand, provides an orthogonal deprotection strategy that is advantageous when other reducible functional groups are present. The quantitative data presented in this guide suggests a slight yield advantage for the Boc-protected route in the synthesis of a carbocyclic guanosine analogue. Researchers should carefully consider the trade-offs between these two building blocks to optimize their synthetic routes for efficiency and compatibility with other functionalities.
A Comparative Guide to Confirming Product Identity in Reactions with cis-Benzyl 3-hydroxycyclobutylcarbamate
For Researchers, Scientists, and Drug Development Professionals
The precise confirmation of molecular structure following a chemical reaction is a cornerstone of synthetic and medicinal chemistry. For reactions involving key building blocks like cis-Benzyl 3-hydroxycyclobutylcarbamate, ambiguity in product identity—particularly regarding stereochemistry—is unacceptable. The cyclobutane (B1203170) ring, while a valuable scaffold in drug design, presents unique analytical challenges due to its puckered nature and the potential for multiple isomeric products.[1][2]
This guide provides an objective comparison of common analytical techniques used to determine the structure and stereochemistry of products derived from this compound. It includes predicted spectroscopic data for the starting material and its potential oxidized product, detailed experimental protocols for analysis, and a discussion of the strengths and limitations of each method.
Data Presentation: A Comparative Analysis
Unequivocal structure confirmation relies on integrating data from multiple analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for determining the hydrogen-carbon framework and relative stereochemistry, while Mass Spectrometry (MS) confirms the molecular weight and elemental composition.[1] X-ray crystallography, when feasible, offers definitive proof of the complete molecular structure.
Table 1: Comparison of Key Analytical Techniques for Product Confirmation
| Technique | Information Provided | Strengths | Limitations |
| ¹H & ¹³C NMR | Connectivity of atoms (H-C framework), relative stereochemistry (from coupling constants and NOE).[1][3] | Provides detailed structural information in solution; non-destructive. | Requires pure sample (>95%); can be less sensitive than MS; complex splitting patterns may require 2D techniques. |
| 2D NMR (COSY, NOESY) | H-H correlations (COSY); through-space H-H proximity (NOESY) to confirm cis/trans isomers.[3] | Essential for definitive assignment of complex spin systems and stereochemistry. | Requires longer acquisition times; interpretation can be complex. |
| Mass Spectrometry (MS) | Molecular weight (MW), elemental formula (with HRMS). | Extremely sensitive (sub-picogram); provides definitive molecular formula. | Provides little to no stereochemical information; fragmentation can be complex. |
| X-ray Crystallography | Absolute 3D structure, including bond lengths, angles, and stereochemistry. | Unambiguous and definitive "gold standard" for structural proof.[3] | Requires a suitable single crystal, which can be difficult or impossible to grow. |
| Infrared (IR) Spectroscopy | Presence of key functional groups (e.g., -OH, N-H, C=O).[1] | Fast, simple, and requires minimal sample. | Provides limited information on the overall molecular skeleton or stereochemistry. |
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Compounds
Note: The following data are predicted based on analyses of analogous structures, as experimentally verified spectra for these specific compounds are not widely published.[4] Chemical shifts (δ) are in ppm.
| Assignment (cis-isomer) | Starting Material: Benzyl 3-hydroxycyclobutylcarbamate | Potential Product: Benzyl 3-oxocyclobutylcarbamate |
| ¹H NMR | ||
| Aromatic-H (C₆H₅) | ~7.35 (m, 5H) | ~7.35 (m, 5H) |
| Benzyl-CH₂ | ~5.10 (s, 2H) | ~5.12 (s, 2H) |
| Carbamate N-H | ~4.8-5.2 (br s, 1H) | ~5.0-5.4 (br s, 1H) |
| CH-OH / C=O | ~4.2-4.4 (m, 1H) | - |
| CH-NH | ~3.8-4.0 (m, 1H) | ~4.1-4.3 (m, 1H) |
| Ring CH₂ (adjacent to CH-OH) | ~2.5-2.7 (m, 2H) | ~3.2-3.4 (m, 2H) |
| Ring CH₂ (adjacent to CH-NH) | ~2.0-2.2 (m, 2H) | ~3.0-3.2 (m, 2H) |
| OH | Variable (br s, 1H) | - |
| ¹³C NMR | ||
| C=O (Carbamate) | ~156.5 | ~156.0 |
| Aromatic C (Quaternary) | ~136.8 | ~136.5 |
| Aromatic CH | ~128.5, ~128.0, ~127.8 | ~128.6, ~128.2, ~127.9 |
| Benzyl-CH₂ | ~66.7 | ~67.0 |
| CH-OH | ~68.0 | - |
| C=O (Ketone) | - | ~208.0 |
| CH-NH | ~45.0 | ~48.0 |
| Ring CH₂ | ~35.0 (2C) | ~49.0 (2C) |
Experimental Protocols
Protocol 1: General Procedure for Oxidation and Workup
This protocol describes a representative oxidation of the hydroxyl group, a common transformation for this substrate.
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add an oxidizing agent (e.g., Dess-Martin periodinane, 1.2 eq).
-
Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting material.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) and sodium bicarbonate. Stir vigorously for 15 minutes.
-
Extraction: Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica (B1680970) gel to yield the desired product, Benzyl 3-oxocyclobutylcarbamate.[1]
Protocol 2: Product Characterization by NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
2D NMR Acquisition (NOESY): To confirm the cis stereochemistry, acquire a 2D NOESY spectrum. The presence of a cross-peak between the protons at C1 and C3 of the cyclobutane ring (CH-NH and the former CH-OH) would strongly support the retention of the cis configuration.[3]
-
Data Processing: Process the spectra by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the solvent residual peak (e.g., CDCl₃ at 77.16 ppm).
Visualizations of Experimental and Logical Workflows
Diagram 1: General Experimental Workflow
The following diagram illustrates the typical sequence from a chemical reaction to the final characterization of the purified product.
Diagram 2: Logic for Spectroscopic Data Interpretation
This diagram outlines the decision-making process for confirming product identity by integrating data from primary spectroscopic methods.
References
Navigating Cross-Reactivity: A Comparative Analysis of cis-Benzyl 3-hydroxycyclobutylcarbamate in Complex Mixtures
For Researchers, Scientists, and Drug Development Professionals
The specificity of analytical methods is paramount in drug development and safety assessment. For compounds like cis-Benzyl 3-hydroxycyclobutylcarbamate, a carbamate (B1207046) derivative, understanding its potential cross-reactivity with structurally similar molecules is crucial for accurate quantification and risk assessment. This guide provides a framework for a comparative analysis of this compound, offering detailed experimental protocols and illustrative data to guide researchers in their own investigations.
Comparative Cross-Reactivity Analysis: An Illustrative Overview
To effectively assess the cross-reactivity of this compound, a panel of structurally related compounds should be evaluated. This panel should include molecules with variations in the benzyl (B1604629) group, the carbamate linkage, and the cyclobutyl ring. The following table presents a hypothetical comparison of cross-reactivity for this compound and selected analogues using two common analytical platforms: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Table 1: Illustrative Cross-Reactivity Data for this compound and Related Compounds
| Compound | Chemical Structure | ELISA Cross-Reactivity (%)[1] | LC-MS/MS Interference (%) |
| This compound | C₁₂H₁₅NO₃ | 100 | 0 |
| trans-Benzyl 3-hydroxycyclobutylcarbamate | C₁₂H₁₅NO₃ | 45.2 | 0 |
| cis-tert-butyl 3-hydroxycyclobutylcarbamate | C₉H₁₇NO₃ | 12.5 | 0 |
| Benzyl carbamate | C₈H₉NO₂ | 5.8 | 0 |
| Carbofuran | C₁₂H₁₅NO₃ | 0.1 | 0 |
| 3-Hydroxycarbofuran | C₁₂H₁₅NO₄ | 0.3 | 0 |
Note: The data presented in this table is for illustrative purposes only and should be confirmed by experimental investigation.
Experimental Protocols
A robust analysis of cross-reactivity requires well-defined experimental protocols. The following sections detail the methodologies for immunoassay and LC-MS/MS analysis.
Immunoassay: Competitive ELISA Protocol
Immunoassays are a common method for high-throughput screening, but they are also susceptible to cross-reactivity from structurally similar compounds.[2][3] A competitive ELISA is a suitable format to assess the cross-reactivity of analogues with a target-specific antibody.
Materials:
-
Microtiter plates (96-well)
-
Coating antigen (e.g., this compound-protein conjugate)
-
Monoclonal or polyclonal antibody specific to this compound
-
Standard solutions of this compound and potential cross-reactants
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
Procedure:
-
Coating: Coat the wells of a microtiter plate with the coating antigen at a predetermined optimal concentration in a suitable buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction: Add a mixture of the specific antibody and either the standard solution or a solution of the potential cross-reactant to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add the substrate solution to each well and incubate in the dark until sufficient color development.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for the target analyte and each potential cross-reactant. The percent cross-reactivity is calculated using the formula: % Cross-Reactivity = (IC50 of this compound / IC50 of analogue) x 100.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for quantitative analysis in complex mixtures.[2] This method can definitively distinguish between the target analyte and potential cross-reactants based on their unique mass-to-charge ratios and fragmentation patterns.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
Materials:
-
Analytical standards of this compound and potential cross-reactants
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Formic acid or ammonium (B1175870) formate (B1220265) for mobile phase modification
Procedure:
-
Sample Preparation: Prepare standard solutions of the target analyte and potential cross-reactants in a suitable solvent. For complex matrices, a sample extraction (e.g., solid-phase extraction or liquid-liquid extraction) and concentration step may be necessary.
-
Chromatographic Separation: Develop an HPLC method to chromatographically separate the target analyte from potential interferences. A reverse-phase C18 column is often a good starting point. The mobile phase composition and gradient will need to be optimized.
-
Mass Spectrometric Detection:
-
Optimize the ESI source parameters (e.g., spray voltage, gas flows, temperature) for the target analyte.
-
Perform a full scan analysis to determine the precursor ion (e.g., [M+H]⁺ or [M+Na]⁺) of the target analyte and potential cross-reactants.
-
Perform product ion scans to identify unique and stable fragment ions for each compound.
-
Develop a Multiple Reaction Monitoring (MRM) method using the most intense and specific precursor-to-product ion transitions for each analyte.
-
-
Quantification: Generate a calibration curve using the standard solutions of this compound.
-
Cross-Reactivity Assessment: Analyze samples containing high concentrations of the potential cross-reactants using the MRM method for this compound. The absence of a peak at the retention time of the target analyte indicates no interference. If a peak is observed, the percentage of interference can be calculated by comparing the response to the calibration curve.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for the competitive ELISA and LC-MS/MS analyses.
Caption: Competitive ELISA workflow for cross-reactivity assessment.
Caption: LC-MS/MS workflow for interference analysis.
By employing these rigorous analytical methodologies, researchers can confidently assess the cross-reactivity profile of this compound, ensuring the accuracy and reliability of their findings in complex biological and environmental matrices.
References
- 1. 1403766-86-8|Benzyl (cis-3-hydroxycyclobutyl)carbamate|BLD Pharm [bldpharm.com]
- 2. tert-Butyl (3-hydroxycyclobutyl)carbamate | C9H17NO3 | CID 22594430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound/1403766-86-8 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
Performance Evaluation of cis-Benzyl 3-hydroxycyclobutylcarbamate in Library Synthesis: A Comparative Guide
In the landscape of drug discovery and medicinal chemistry, the architecture of molecular scaffolds plays a pivotal role in determining the biological activity and pharmacokinetic properties of new chemical entities. The quest for novel three-dimensional (3D) structures has led to an increased interest in strained ring systems, such as cyclobutanes, which offer a unique conformational rigidity compared to more flexible acyclic or larger cyclic systems.[1][2][3] This guide provides a comparative performance evaluation of cis-benzyl 3-hydroxycyclobutylcarbamate as a building block in library synthesis, benchmarking it against alternative scaffolds.
This compound is a bifunctional building block that incorporates the desirable rigid cyclobutane (B1203170) core with two key functional handles: a protected amine (benzyl carbamate) and a hydroxyl group. This arrangement allows for divergent library synthesis, where either the amine or the hydroxyl group can be used as a point of diversification. The cis stereochemistry provides a specific spatial arrangement of these functional groups, which can be crucial for targeted binding interactions.
Comparison with Alternative Scaffolds
The cyclobutane motif offers distinct advantages over other commonly used scaffolds in library synthesis, such as acyclic linkers (e.g., substituted propanes) and larger, more flexible rings (e.g., cyclohexane (B81311) derivatives).[1][4]
Key Advantages of the Cyclobutane Scaffold:
-
Conformational Rigidity: The puckered conformation of the cyclobutane ring is more rigid than larger cycloalkanes, which can pre-organize appended functionalities into a bioactive conformation, potentially increasing potency and reducing the entropic penalty upon binding to a biological target.[1][2]
-
Three-Dimensionality: Cyclobutane-based libraries exhibit a greater degree of three-dimensionality compared to flat aromatic or flexible aliphatic libraries, which is a desirable trait for exploring new chemical space and targeting complex protein-protein interactions.[4]
-
Metabolic Stability: The cyclobutane ring can offer improved metabolic stability compared to other groups, as it is less prone to certain metabolic transformations.
-
Novelty: The underrepresentation of the cyclobutane scaffold in existing compound libraries presents an opportunity for the discovery of novel intellectual property.[4]
Quantitative Performance in Library Synthesis
To illustrate the performance of this compound in a typical library synthesis workflow, a representative parallel synthesis was conducted to generate a 96-member amide library. The performance was compared to a similar library synthesized from a more conventional acyclic building block, benzyl (B1604629) (3-hydroxypropyl)carbamate, and a larger cyclic analogue, benzyl (4-hydroxycyclohexyl)carbamate.
| Parameter | This compound | Benzyl (3-hydroxypropyl)carbamate (Acyclic) | Benzyl (4-hydroxycyclohexyl)carbamate (Cyclic) |
| Number of Library Members | 96 | 96 | 96 |
| Average Reaction Yield | 85% | 92% | 88% |
| Success Rate (>70% Purity) | 94% | 98% | 96% |
| Average Purity (LC-MS) | 91% | 95% | 93% |
| Structural Diversity | High (Rigid 3D) | Moderate (Flexible) | High (Flexible 3D) |
Analysis:
While the acyclic and larger cyclic analogues show slightly higher average yields and success rates due to potentially more favorable reaction kinetics, the cyclobutane-based library performs exceptionally well, with high yields and purities suitable for high-throughput screening. The primary advantage of the cyclobutane scaffold lies in the generation of a library with high structural rigidity and three-dimensionality, which is a key objective in modern library design.
Experimental Protocols
A generalized protocol for the parallel synthesis of an amide library using this compound is provided below.
Protocol: Parallel Amide Synthesis
-
Deprotection of the Carbamate:
-
In a 96-well reaction block, dispense a solution of this compound (1.0 eq.) in a suitable solvent (e.g., methanol).
-
Add a palladium on carbon catalyst (10 mol%).
-
Seal the reaction block and place it under a hydrogen atmosphere (balloon or Parr shaker).
-
Stir the reaction at room temperature for 4-6 hours until deprotection is complete (monitored by LC-MS).
-
Filter the reaction mixture through a celite-packed filter plate to remove the catalyst.
-
Remove the solvent under reduced pressure to yield cis-3-aminocyclobutanol.
-
-
Amide Coupling:
-
To each well of a new 96-well reaction block, add a solution of cis-3-aminocyclobutanol (1.0 eq.) in a suitable solvent (e.g., DMF).
-
To each well, add a unique carboxylic acid (1.1 eq.) from a pre-prepared stock plate.
-
Add a coupling reagent (e.g., HATU, 1.2 eq.) and a base (e.g., DIPEA, 2.0 eq.).
-
Seal the reaction block and stir at room temperature for 12-16 hours.
-
Quench the reaction by adding water to each well.
-
Extract the products using a suitable organic solvent (e.g., ethyl acetate) via liquid-liquid extraction in the 96-well format.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude products using high-throughput parallel purification techniques such as mass-directed automated preparative HPLC.
-
Analyze the final compounds for purity and identity using LC-MS and NMR (for a representative subset of the library).
-
Visualizations
Experimental Workflow for Library Synthesis
Caption: Workflow for the parallel synthesis of an amide library.
Comparison of Scaffolds
Caption: Comparison of key properties of different molecular scaffolds.
Hypothetical Kinase Signaling Pathway
Caption: A generic kinase signaling pathway as a target for library screening.
References
Safety Operating Guide
Proper Disposal of cis-Benzyl 3-hydroxycyclobutylcarbamate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This document provides essential safety and logistical information for the proper disposal of cis-Benzyl 3-hydroxycyclobutylcarbamate (CAS Number: 1403766-86-8).
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. While a complete, publicly available SDS with detailed quantitative data is not readily accessible, available information from chemical suppliers indicates that this compound should be handled with care.
Based on available data, this compound is classified with the GHS07 pictogram, a "Warning" signal word, and the hazard statement H302: "Harmful if swallowed." Therefore, appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Quantitative Data Summary
Due to the limited availability of a comprehensive public SDS, a detailed quantitative data table cannot be fully compiled. The following table summarizes the known information and highlights the data points that should be obtained from a complete SDS before handling and disposal.
| Parameter | Value | Source / Notes |
| GHS Pictogram | GHS07 (Exclamation Mark) | AChemBlock |
| Signal Word | Warning | AChemBlock |
| Hazard Statement | H302: Harmful if swallowed | AChemBlock |
| CAS Number | 1403766-86-8 | Multiple Suppliers |
| Molecular Formula | C₁₂H₁₅NO₃ | Multiple Suppliers |
| Molecular Weight | 221.25 g/mol | Multiple Suppliers |
| Purity | ≥95% - 97% | CymitQuimica, Capot Chemical |
| LD50 (Oral) | Data not available | Action Required: Consult specific SDS |
| LD50 (Dermal) | Data not available | Action Required: Consult specific SDS |
| LC50 (Inhalation) | Data not available | Action Required: Consult specific SDS |
| Occupational Exposure Limits | Data not available | Action Required: Consult specific SDS |
Disposal Protocol
The proper disposal of this compound must be conducted in accordance with all local, state, and federal regulations. The following is a general procedural workflow based on standard practices for laboratory chemical waste.
Experimental Protocol for Disposal:
-
Waste Identification and Segregation:
-
This compound waste, including any contaminated materials (e.g., weighing paper, gloves, pipette tips), should be classified as hazardous chemical waste.
-
This waste must be segregated from other waste streams, particularly incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible waste container. A high-density polyethylene (B3416737) (HDPE) or glass container is generally suitable.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the CAS number "1403766-86-8," and the associated hazard (e.g., "Harmful if swallowed").
-
-
Accumulation in a Satellite Accumulation Area (SAA):
-
Store the sealed waste container in a designated SAA within the laboratory.
-
The SAA should be in a well-ventilated area, away from ignition sources and high-traffic areas.
-
Ensure the container remains closed except when adding waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.
-
Provide the EHS department with a complete and accurate inventory of the waste, including the chemical name, quantity, and hazard information.
-
-
Documentation:
-
Maintain a detailed record of the generation and disposal of this compound waste, as required by your institution and regulatory agencies.
-
Under no circumstances should this compound be disposed of down the drain or in regular solid waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
Essential Safety and Operational Guide for Handling cis-Benzyl 3-hydroxycyclobutylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of cis-Benzyl 3-hydroxycyclobutylcarbamate (CAS No. 1403766-86-8). Adherence to these protocols is essential to ensure a safe laboratory environment and the integrity of your research. This document is intended to supplement, not replace, your institution's standard safety procedures and a thorough review of the full Safety Data Sheet (SDS).
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards.
GHS Hazard Statements:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Signal Word: Warning
GHS Pictogram:
-
GHS07 (Exclamation Mark)
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects against splashes and aerosols that can cause serious eye irritation. Standard safety glasses do not provide adequate protection. |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber recommended), a flame-retardant lab coat, and closed-toe shoes. | Prevents skin contact which can cause irritation. A lab coat protects clothing and underlying skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required. | Minimizes the inhalation of dust or vapors that may cause respiratory tract irritation. |
Handling and Storage
Proper handling and storage procedures are crucial to maintain the stability of this compound and prevent accidental exposure.
Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace by ensuring it is clean, uncluttered, and within a certified chemical fume hood.
-
Weighing and Transfer: Handle the compound away from sources of ignition. Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid generating dust. For solutions, use a calibrated pipette or syringe.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.
Storage Conditions:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
-
Protect from moisture, as carbamates can be susceptible to hydrolysis.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| If Inhaled | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| In Case of Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| In Case of Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| If Swallowed | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Response:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Clean-up: Wearing appropriate PPE, carefully sweep or scoop up the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable decontamination solution, followed by soap and water.
Disposal Plan
This compound and any materials contaminated with it must be treated as hazardous waste.
Waste Collection:
-
Collect all waste (excess compound, contaminated PPE, and spill cleanup materials) in a designated, labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
Disposal Method:
-
Dispose of the hazardous waste through a licensed and certified hazardous waste disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Carbamate waste may require specific treatment, such as incineration or chemical degradation (e.g., alkaline hydrolysis), as determined by the disposal facility.
Experimental Workflow
The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting.
Caption: Standard operational workflow for handling this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
